(4-Phenoxyphenyl)hydrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-phenoxyphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-14-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11/h1-9,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRURSNANBXOMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375450 | |
| Record name | (4-phenoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17672-28-5 | |
| Record name | (4-Phenoxyphenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17672-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-phenoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Phenoxyphenyl)hydrazine: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for (4-Phenoxyphenyl)hydrazine. The information is intended for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a chemical intermediate or building block in synthetic chemistry.
Core Chemical and Physical Properties
This compound is an organic compound that features a hydrazine group attached to a phenoxyphenyl scaffold. Its chemical characteristics are pivotal for its application in synthesis. The quantitative properties are summarized in the tables below for clarity and ease of comparison.
Structural and Identification Data
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 17672-28-5[1][2][3] |
| Molecular Formula | C₁₂H₁₂N₂O[1][2][3] |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)NN[1][3] |
| InChI | InChI=1S/C12H12N2O/c13-14-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11/h1-9,14H,13H2[1][3] |
| InChIKey | LGRURSNANBXOMS-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 200.24 g/mol [1][2] | |
| Melting Point | 56-57 °C[2] | Solvent: Ligroine[2] |
| Boiling Point | 352.9 °C[2] | at 760 mmHg[2] |
| pKa | 5.32 ± 0.20 | Predicted[3] |
| LogP | 3.53780 | Predicted[2] |
| Solubility | Soluble in polar organic solvents | Insoluble in water.[4][5][6] |
| Vapor Pressure | 3.71E-05 mmHg | at 25°C[2] |
| Density | 1.201 g/cm³ | |
| Refractive Index | 1.655 |
Chemical Structure and Synthesis
The structure of this compound consists of a hydrazine (-NHNH₂) functional group attached to a phenyl ring, which is, in turn, linked via an ether bond to another phenyl group at the para position. This structure makes it a valuable intermediate, particularly in the synthesis of heterocyclic compounds like indoles via the Fischer indole synthesis. Hydrazine derivatives, in general, are important in pharmaceutical synthesis for creating a wide array of pharmacologically active molecules.[7]
General Synthesis Workflow
The synthesis of phenylhydrazine derivatives typically involves a two-step process starting from the corresponding aniline derivative. This workflow illustrates the general pathway for producing this compound from 4-phenoxyaniline.
Experimental Protocols
Synthesis of this compound via Diazotization and Reduction
This protocol is adapted from the general synthesis of phenylhydrazines and is applicable for producing this compound from 4-phenoxyaniline.
Materials:
-
4-Phenoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃) or Tin(II) Chloride (SnCl₂)
-
Sodium Hydroxide (NaOH)
-
Benzene or other suitable organic solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄) or solid NaOH
-
Ice
-
Mechanical stirrer, dropping funnel, round-bottom flask, distillation apparatus
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a mechanical stirrer, dissolve 4-phenoxyaniline in a solution of concentrated HCl and water.
-
Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while stirring vigorously. The rate of addition should be controlled to keep the temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the complete formation of the 4-phenoxyphenyldiazonium salt solution.
-
-
Reduction:
-
Prepare a solution of the reducing agent (e.g., sodium sulfite or tin(II) chloride) in water.
-
Slowly add the cold diazonium salt solution to the reducing solution. This step can be exothermic and may require external cooling to maintain control.
-
After the addition is complete, the mixture is typically heated to facilitate the reduction and subsequent hydrolysis to form the hydrochloride salt of the hydrazine.[8]
-
-
Isolation and Purification of the Free Base:
-
Cool the reaction mixture to allow the this compound hydrochloride to precipitate.
-
Isolate the crude hydrochloride salt by filtration.
-
To obtain the free base, suspend the hydrochloride salt in water and add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline. This will liberate the free this compound as an oil or solid.
-
Extract the free base into an organic solvent such as benzene or diethyl ether.[8]
-
Dry the organic extracts over an anhydrous drying agent (e.g., solid NaOH or anhydrous Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude this compound can be further purified by distillation or recrystallization from a suitable solvent like ligroine.[2][8]
-
Analytical Methods
The analysis of this compound and its impurities can be performed using standard chromatographic techniques.[9]
High-Performance Liquid Chromatography (HPLC):
-
Principle: A reversed-phase HPLC method is generally suitable for the analysis of phenylhydrazine derivatives.
-
Column: A C18 column (e.g., Waters X-Bridge C18) is a common choice.[10]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is typically employed.[10]
-
Detection: UV detection is suitable due to the aromatic nature of the compound. The specific wavelength for maximum absorbance should be determined experimentally.
-
Sample Preparation: Samples should be dissolved in a suitable solvent, typically the mobile phase or a component of it, and filtered before injection. Derivatization may be necessary for improved detection or separation, especially at trace levels.[9]
Gas Chromatography (GC):
-
Principle: GC can be used for the analysis of volatile hydrazine derivatives.
-
Detector: A Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) would provide good sensitivity. For unequivocal identification, Mass Spectrometry (MS) is the preferred detector.[9]
-
Column: A capillary column with a suitable stationary phase should be used.
-
Note: Hydrazines can be thermally labile, so care must be taken with the injector and oven temperatures. Derivatization is often required to improve volatility and thermal stability before GC analysis.[9]
Biological Activity and Applications in Drug Development
While specific signaling pathways for this compound are not well-documented, the broader class of hydrazine and hydrazone derivatives is of significant interest in medicinal chemistry. These compounds are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[11]
This compound primarily serves as a key intermediate in the synthesis of more complex molecules. Its structural motif is found in various pharmacologically active compounds, and it is a crucial building block for creating libraries of novel chemical entities for drug discovery programs, particularly in the areas of oncology and anti-inflammatory agent development.[7] The reactivity of the hydrazine group allows for its incorporation into heterocyclic ring systems, which are prevalent in many approved drugs.
General Mechanism of Hydrazine Toxicity
It is important to note that many hydrazine derivatives can be toxic. Their toxicity is often linked to their metabolic activation, primarily by cytochrome P450 enzymes in the liver. This biotransformation can generate reactive intermediates that covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, oxidative stress, and potential carcinogenicity.[11][12] Therefore, appropriate safety precautions must be taken when handling this and other hydrazine-containing compounds.
References
- 1. This compound | C12H12N2O | CID 2760972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GC-MS-based metabolomics reveals mechanism of action for hydrazine induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
(4-Phenoxyphenyl)hydrazine: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on (4-Phenoxyphenyl)hydrazine for Researchers, Scientists, and Drug Development Professionals
This compound is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. Its utility as a key building block in the synthesis of various heterocyclic compounds, particularly pyrazole derivatives, has positioned it as a valuable intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the generation of bioactive molecules.
Physicochemical Properties
This compound is an organic compound with the molecular formula C₁₂H₁₂N₂O. A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| CAS Number | 17672-28-5 |
| Molecular Weight | 200.24 g/mol |
| Molecular Formula | C₁₂H₁₂N₂O |
| Appearance | Solid |
| Melting Point | 56-57 °C |
| Boiling Point | 352.9 °C at 760 mmHg |
| InChI Key | LGRURSNANBXOMS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)NN |
Synthesis of this compound
The synthesis of this compound typically proceeds via a two-step process starting from 4-phenoxyaniline. The general and widely used method for preparing arylhydrazines is the diazotization of an arylamine followed by reduction of the resulting diazonium salt.
Experimental Protocol:
Step 1: Diazotization of 4-Phenoxyaniline
-
In a suitable reaction vessel, dissolve 4-phenoxyaniline in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. The temperature should be strictly maintained below 5 °C to ensure the stability of the diazonium salt.
-
The completion of the diazotization can be checked using starch-iodide paper.
Step 2: Reduction of the Diazonium Salt
-
In a separate vessel, prepare a solution of a reducing agent, such as sodium sulfite (Na₂SO₃) or tin(II) chloride (SnCl₂), in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the reducing agent solution while maintaining a low temperature.
-
After the addition is complete, the reaction mixture is typically stirred for several hours at a controlled temperature to ensure complete reduction.
-
The resulting this compound can then be isolated by filtration or extraction, followed by purification techniques such as recrystallization.
A generalized workflow for the synthesis is depicted in the following diagram.
Applications in Drug Discovery and Development
The primary application of this compound in drug discovery is its use as a precursor for the synthesis of pyrazole-containing compounds. Pyrazoles are a class of heterocyclic compounds known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1]
A notable example is the synthesis of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine , a key intermediate in the production of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib .[2] Ibrutinib is an approved medication for the treatment of certain cancers, such as mantle cell lymphoma and chronic lymphocytic leukemia.
The synthesis of this pyrazolopyrimidine core involves the cyclocondensation reaction between a β-keto nitrile derivative and this compound, followed by further ring closure to form the pyrimidine ring.
The general scheme for the synthesis of the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine is illustrated below.
Biological Activity of this compound Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives, particularly the pyrazole-based compounds, have demonstrated significant biological activities.
Anti-inflammatory Activity
Several studies have reported the anti-inflammatory properties of hydrazone and pyrazole derivatives.[3][4][5] For instance, novel N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[3] The inhibition of TNF-α is a well-established therapeutic strategy for a variety of inflammatory diseases. The proposed mechanism involves the inhibition of p38 mitogen-activated protein kinase (MAPK), which is a critical component of the signaling pathway leading to TNF-α production.[3]
A simplified representation of this signaling pathway is shown below.
Anticancer Activity
The pyrazole scaffold is a common feature in many anticancer agents.[6][7] Derivatives synthesized from this compound, such as the aforementioned Ibrutinib intermediate, highlight the importance of this chemical in cancer drug development. The mechanisms of action for pyrazole-based anticancer drugs are diverse and can include the inhibition of various kinases, disruption of the cell cycle, and induction of apoptosis.[7] For example, some hydrazone derivatives have been shown to induce apoptosis in cancer cells.[7]
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib - Google Patents [patents.google.com]
- 3. Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of (4-Phenoxyphenyl)hydrazine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for (4-Phenoxyphenyl)hydrazine, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document presents a summary of available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and validation of these findings.
Chemical Structure and Properties
This compound is an aromatic hydrazine derivative with the chemical formula C₁₂H₁₂N₂O and a molecular weight of approximately 200.24 g/mol . Its structure features a hydrazine group attached to a phenyl ring, which is in turn linked to a phenoxy group.
IUPAC Name: this compound CAS Number: 17672-28-5 Molecular Formula: C₁₂H₁₂N₂O Molecular Weight: 200.24 g/mol
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are inferred from the analysis of its structural components and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 3.5 - 4.5 | Broad Singlet | 2 | -NH₂ |
| ~ 5.5 - 6.5 | Broad Singlet | 1 | -NH- |
| ~ 6.8 - 7.5 | Multiplet | 9 | Aromatic Protons |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 115 - 125 | Aromatic C-H |
| ~ 130 - 140 | Aromatic C-O & C-N |
| ~ 150 - 160 | Aromatic C-O (phenoxy) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are predicted based on its functional groups.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3250 | Strong, Broad | N-H Stretching (hydrazine) |
| 3100 - 3000 | Medium | Aromatic C-H Stretching |
| 1600 - 1450 | Medium to Strong | C=C Aromatic Ring Stretching |
| 1250 - 1200 | Strong | Aryl-O-Aryl Asymmetric Stretching |
| ~ 830 | Strong | p-Disubstituted Benzene C-H Bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and potential fragmentation pathways can be predicted.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 200 | [M]⁺ (Molecular Ion) |
| 183 | [M - NH₃]⁺ |
| 108 | [C₆H₅O-C₆H₅]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation used.
NMR Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher.
IR Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum would be recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, and the resulting fragments would be analyzed by the mass analyzer.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Stability and Storage Conditions of (4-Phenoxyphenyl)hydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (4-Phenoxyphenyl)hydrazine. Due to the limited availability of specific stability data for this compound, this guide also draws upon information from analogous arylhydrazine compounds to provide insights into potential degradation pathways and analytical methodologies for stability assessment.
Core Stability Profile and Recommended Storage
This compound is a solid that is chemically stable under standard ambient conditions, including room temperature.[1] However, to ensure its long-term integrity and prevent degradation, specific storage and handling procedures are crucial. Hydrazine derivatives, as a class, are known to be sensitive to oxidation and heat.[2][3]
Recommended Storage Conditions
For optimal stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is imperative to protect the compound from sources of heat and ignition.
Incompatible Materials
Contact with strong oxidizing agents should be strictly avoided, as this can lead to vigorous and potentially explosive reactions.[2][4] Incompatible materials also include acids and metal oxides.[2]
Quantitative Stability Data
| Parameter | Value/Recommendation | Source |
| Appearance | Solid | [5] |
| Chemical Stability | Stable under standard ambient conditions (room temperature). | [1] |
| Recommended Storage Temperature | Store in a cool, dry place. A specific temperature range of 2-8°C in an inert atmosphere and dark place is recommended for analogous compounds like (4-(Benzyloxy)phenyl)hydrazine hydrochloride. | [1][6] |
| Light Sensitivity | Phenylhydrazine turns red-brown on exposure to air and light. While not specified for the 4-phenoxy derivative, protection from light is a prudent measure. | [7] |
| Air Sensitivity | Phenylhydrazine is sensitive to air. Storage under an inert atmosphere is recommended for analogous compounds. | [6][7] |
| Conditions to Avoid | Strong heating, exposure to incompatible materials. | [1] |
| Incompatible Substances | Strong oxidizing agents, acids, metal oxides. | [2][4] |
Potential Degradation Pathways
Based on the known chemistry of arylhydrazines, this compound is susceptible to degradation primarily through oxidation. The hydrazine moiety is the most reactive part of the molecule.
Oxidative Degradation
The primary degradation pathway is likely the oxidation of the hydrazine group. This can be initiated by atmospheric oxygen, especially in the presence of metal ions which can act as catalysts, or by other oxidizing agents. The oxidation can proceed through a radical mechanism, leading to the formation of a phenyldiazene intermediate. This intermediate is unstable and can decompose to form phenoxybenzene and nitrogen gas. Alternatively, coupling reactions can occur, leading to the formation of azobenzenes and other dimeric impurities.[4][5][8]
Caption: Proposed degradation pathway for this compound.
Experimental Protocols for Stability-Indicating Assay
A stability-indicating analytical method is crucial for determining the stability of a drug substance by its ability to accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[9][10] Given the lack of a specific validated method for this compound, the following protocol is proposed based on established methods for the analysis of arylhydrazines and their derivatives.[11][12]
Proposed Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to ensure the separation of polar and non-polar degradation products.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 254 nm.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to obtain a similar concentration as the standard solution.
4. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound. The goal is to achieve 5-20% degradation of the active substance.
-
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, the stressed samples should be diluted with the diluent to the target concentration and analyzed by the HPLC method. The chromatograms of the stressed samples should be compared with that of an unstressed sample to demonstrate the separation of the main peak from any degradation products.
Caption: General workflow for developing a stability-indicating HPLC method.
Conclusion
While this compound is stable under normal storage conditions, its sensitivity to heat, light, and oxidizing agents necessitates careful handling and storage to maintain its purity and integrity. The information provided in this guide, including the proposed degradation pathways and analytical methodology, serves as a valuable resource for researchers and professionals in the pharmaceutical industry. It is important to note that the proposed degradation pathways and experimental protocols are based on the chemistry of analogous compounds and should be validated specifically for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives [beilstein-journals.org]
- 6. Reactive intermediates in the oxidation of hydralazine by HOCl: the major oxidant generated by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. researchgate.net [researchgate.net]
- 12. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of (4-Phenoxyphenyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of (4-phenoxyphenyl)hydrazine hydrochloride, a valuable intermediate in pharmaceutical and chemical research. The document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow.
Introduction
This compound hydrochloride is an aromatic hydrazine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural motif is present in a variety of biologically active compounds. The synthesis of this compound is typically achieved through a well-established two-step process involving the diazotization of 4-phenoxyaniline followed by the reduction of the resulting diazonium salt. This guide provides a detailed methodology for this synthetic route, focusing on practical laboratory-scale preparation and purification to yield a high-purity product.
Synthetic Pathway
The synthesis of this compound hydrochloride proceeds via a two-step reaction sequence:
-
Diazotization: 4-Phenoxyaniline is treated with sodium nitrite in the presence of a strong mineral acid, typically hydrochloric acid, at low temperatures to form the corresponding diazonium salt.
-
Reduction: The in-situ generated diazonium salt is then reduced to the desired hydrazine derivative using a suitable reducing agent, such as tin(II) chloride. The final product is isolated as its hydrochloride salt.
Experimental Protocol
This section details the step-by-step procedure for the synthesis and purification of this compound hydrochloride.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| 4-Phenoxyaniline | C₁₂H₁₁NO | 185.22 |
| Sodium Nitrite | NaNO₂ | 69.00 |
| Hydrochloric Acid (conc.) | HCl | 36.46 |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 |
| Deionized Water | H₂O | 18.02 |
| Ethanol | C₂H₅OH | 46.07 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 |
Synthesis Procedure
Step 1: Diazotization of 4-Phenoxyaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-phenoxyaniline in a mixture of concentrated hydrochloric acid and deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
In a separate beaker, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the cold tin(II) chloride solution to the previously prepared diazonium salt solution, while maintaining the reaction temperature below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for approximately 1-2 hours. A precipitate of this compound hydrochloride should form.
Purification Protocol
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold deionized water, cold ethanol, and finally diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified this compound hydrochloride product under vacuum to a constant weight.
-
Recrystallization (Optional): For obtaining a higher purity product, the crude hydrochloride salt can be recrystallized. A common procedure for arylhydrazine hydrochlorides involves dissolving the crude product in a minimal amount of hot water, followed by the addition of concentrated hydrochloric acid and slow cooling to induce crystallization[1]. The pure crystals can then be collected by filtration, washed with a cold solvent, and dried.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of analogous arylhydrazine hydrochlorides, which can be used as a reference for the synthesis of this compound hydrochloride.
| Parameter | Value | Reference Compound |
| Molar Ratios | ||
| Aniline derivative : HCl : NaNO₂ | 1 : 2.3-3.2 : 1-1.1 | 4-Methoxyphenylhydrazine HCl[2] |
| Diazonium salt : SnCl₂ | 1 : ~2.1 | 4-Methoxyphenylhydrazine HCl[2] |
| Reaction Conditions | ||
| Diazotization Temperature | 0-5 °C | General Procedure[2] |
| Reduction Temperature | 0-10 °C | General Procedure[2] |
| Diazotization Time | 30-90 minutes | 4-Methoxyphenylhydrazine HCl[2] |
| Reduction Time | 1-2 hours | General Procedure |
| Yield and Purity | ||
| Reported Yield | 77% | 4-Methoxyphenylhydrazine HCl[2] |
| Purity | >98% (achievable with purification) | General Observation |
Characterization Data
The following table presents the expected characterization data for this compound hydrochloride based on data from analogous compounds.
| Analysis | Expected Results | Reference Compound |
| ¹H NMR | Aromatic protons in the range of δ 6.8-7.5 ppm. Protons of the hydrazine group will appear as broad singlets. | 4-Methoxyphenylhydrazine HCl[3] |
| ¹³C NMR | Aromatic carbons will appear in the range of δ 110-160 ppm. | 4-Methoxyphenylhydrazine HCl |
| Infrared (IR) | N-H stretching vibrations around 3200-3400 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. C=C stretching in the aromatic region (1400-1600 cm⁻¹). | General for aromatic hydrazines |
| Melting Point | Expected to be a solid with a defined melting point. | (4-methoxyphenyl)hydrazine hydrochloride: 160-162 °C[4] |
| Mass Spectrometry | The molecular ion peak corresponding to the free base (C₁₂H₁₂N₂O) should be observed. | This compound |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound hydrochloride.
Safety Considerations
-
Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Diazonium salts can be explosive when isolated and dry. Therefore, they are typically generated and used in situ without isolation.
-
Acids and other reagents used in this synthesis are corrosive and should be handled with care.
This guide provides a comprehensive framework for the successful synthesis and purification of this compound hydrochloride. Researchers are encouraged to adapt and optimize the described procedures based on their specific laboratory conditions and scale of operation.
References
Physical properties of (4-Phenoxyphenyl)hydrazine (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of (4-Phenoxyphenyl)hydrazine, focusing on its melting point and solubility. This document is intended to serve as a comprehensive resource, incorporating experimental protocols and data presentation to support research and development activities.
Core Physical Properties
This compound is an aromatic hydrazine derivative with the chemical formula C₁₂H₁₂N₂O. Understanding its physical properties is fundamental for its application in chemical synthesis and drug development.
Melting Point
The melting point of a solid is a critical indicator of its purity. For this compound, the experimentally determined melting point is presented in the table below.
Table 1: Melting Point of this compound
| Property | Value | Solvent of Crystallization |
| Melting Point | 56-57 °C | Ligroine |
Solubility Profile
Quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, based on the general solubility characteristics of aromatic hydrazines, a qualitative assessment can be made. Aromatic hydrazines are typically poorly soluble in water due to the hydrophobic nature of the aromatic rings.[1] Conversely, they tend to be soluble in various organic solvents.
Table 2: Qualitative Solubility of this compound
| Solvent Class | Expected Solubility | Rationale |
| Water | Poorly Soluble | The large, nonpolar phenoxyphenyl group dominates the molecule's properties, reducing affinity for water.[1] |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents can effectively solvate the molecule. |
| Alcohols (e.g., Ethanol, Methanol) | Soluble | The hydrazine group can form hydrogen bonds with alcohol solvents. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The polarity of the hydrazine group limits solubility in nonpolar media. |
Experimental Protocols
The following sections detail generalized experimental procedures for the determination of the melting point and solubility of a solid organic compound like this compound.
Determination of Melting Point
This protocol describes the capillary method for determining the melting point range of a solid organic compound.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
This compound sample
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
Packing the Sample: Invert the capillary tube and gently tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample should be 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
If the approximate melting point is known, heat the block rapidly to about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.
-
If the melting point is unknown, a preliminary, rapid determination can be performed to find an approximate range, followed by a slower, more accurate measurement with a fresh sample.
-
-
Observation and Recording:
-
Record the temperature at which the first liquid droplet is observed. This is the beginning of the melting range.
-
Record the temperature at which the entire sample has completely melted. This is the end of the melting range.
-
The recorded melting point should be a range (e.g., 56-57 °C). A sharp melting range (1-2 °C) is indicative of a pure compound.
-
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard method for determining the equilibrium solubility of a compound in an aqueous buffer.
Materials:
-
This compound sample
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker bath (set to 37 ± 1 °C)
-
pH meter
-
Aqueous buffers (e.g., pH 1.2, 4.5, 6.8)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Preparation of Solutions: Prepare a series of aqueous buffers at different pH values (e.g., 1.2, 4.5, and 6.8) to assess pH-dependent solubility.
-
Sample Addition: Add an excess amount of solid this compound to a vial containing a known volume of the buffer. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Equilibration:
-
Securely cap the vials and place them in a shaker bath set to a constant temperature (e.g., 37 °C for physiological relevance).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined by preliminary experiments where concentration is measured at different time points until it plateaus.
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker. Allow the undissolved solid to settle.
-
To separate the solid from the saturated solution, centrifuge an aliquot of the suspension at a high speed.
-
-
Concentration Analysis:
-
Carefully withdraw a sample from the clear supernatant.
-
Dilute the sample as necessary with the appropriate mobile phase (for HPLC) or buffer.
-
Determine the concentration of this compound in the sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Data Reporting: Express the solubility as mg/mL or mol/L at the specified pH and temperature. The experiment should be performed in triplicate for each pH condition.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination and documentation of the physical properties of a chemical compound.
Caption: General workflow for determining physical properties.
References
Reactivity Profile of the Hydrazine Moiety in (4-Phenoxyphenyl)hydrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(4-Phenoxyphenyl)hydrazine , a substituted aromatic hydrazine, presents a versatile scaffold for chemical synthesis and drug discovery. The reactivity of its hydrazine moiety is central to its utility, enabling the construction of a diverse range of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the key reactions involving the hydrazine group of this compound, supported by experimental insights and data where available.
Core Reactivity of the Hydrazine Moiety
The hydrazine group (-NHNH2) in this compound is characterized by the nucleophilicity of the terminal nitrogen atom. This reactivity is influenced by the electronic effects of the attached phenoxyphenyl group. The phenoxy substituent at the para position exerts a mild electron-donating effect through resonance, which can subtly enhance the nucleophilicity of the hydrazine moiety compared to unsubstituted phenylhydrazine.
The primary reactions involving the hydrazine moiety of this compound include:
-
Condensation Reactions: Formation of hydrazones through reaction with carbonyl compounds.
-
Cyclization Reactions: Synthesis of indole, pyrazole, and pyridazinone ring systems.
-
N-Alkylation and N-Acylation: Functionalization of the nitrogen atoms of the hydrazine group.
Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction for arylhydrazines, providing a direct route to indole derivatives.[1][2] The reaction proceeds by heating a (substituted) phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1][2]
General Reaction Scheme:
Figure 1: General workflow of the Fischer Indole Synthesis.
The reaction of this compound with a ketone or aldehyde first forms a (4-phenoxyphenyl)hydrazone intermediate. This intermediate then undergoes an acid-catalyzed[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the final indole product.[1] Depending on the substitution pattern of the starting carbonyl compound, either a 6-phenoxy-1H-indole or a 5-phenoxy-1H-indole derivative can be synthesized.
Experimental Protocol: General Procedure for Fischer Indole Synthesis
A typical procedure involves heating the this compound with an equimolar amount of the desired ketone or aldehyde in a suitable solvent, such as acetic acid or ethanol, in the presence of a catalyst like zinc chloride, polyphosphoric acid, or a Brønsted acid.[4] Microwave irradiation can also be employed to accelerate the reaction.[1]
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
| Phenylhydrazine | Pyruvic acid | - | - | Heat | 2-Indolecarboxylic acid | - | [1] |
| Phenylhydrazine | Various ketones | Amberlite IR 120 | Ethanol | Reflux | Substituted indoles | 70-88 | [5] |
Formation of Pyrazoles and Pyrazolones
This compound can react with 1,3-dicarbonyl compounds, such as ethyl acetoacetate, to form pyrazole derivatives. Specifically, this reaction leads to the formation of pyrazolones, which are five-membered heterocyclic compounds with a ketone group in the ring. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[3][6]
General Reaction Scheme:
Figure 2: Synthesis of a pyrazolone from this compound.
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
A general procedure involves refluxing phenylhydrazine with ethyl acetoacetate.[7] The crude product is then typically recrystallized from a suitable solvent like diluted ethanol to obtain the pure pyrazolone derivative.[7]
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) | Reference |
| Phenylhydrazine | Ethyl acetoacetate | - | Reflux | 3-Methyl-1-phenylpyrazol-5-one | - | [7] |
Note: While a specific protocol for this compound was not found, this general method for phenylhydrazine serves as a representative example.
Condensation Reactions: Hydrazone Formation
The reaction of this compound with aldehydes and ketones readily forms the corresponding hydrazones. This condensation reaction is often the first step in other synthetic transformations, such as the Fischer indole synthesis. The formation of hydrazones is typically catalyzed by a small amount of acid.
General Reaction Scheme:
Figure 3: General scheme for hydrazone formation.
N-Alkylation and N-Acylation
The nitrogen atoms of the hydrazine moiety in this compound can be functionalized through N-alkylation and N-acylation reactions.
N-Alkylation: This reaction involves the introduction of an alkyl group onto one or both nitrogen atoms. Selective mono- or dialkylation can be challenging and often requires specific reaction conditions and protecting group strategies. A common method involves the use of a strong base to deprotonate the hydrazine, followed by reaction with an alkyl halide.
N-Acylation: Acyl groups can be introduced by reacting the hydrazine with acylating agents such as acid chlorides or anhydrides. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
General Experimental Protocols:
-
N-Alkylation: A procedure for the selective alkylation of a hydrazine derivative involves the formation of a nitrogen dianion using a strong base like n-butyllithium, followed by the addition of an alkyl halide.
-
N-Acylation: A general method for N-acylation involves reacting the amine with an acylating agent like an acid chloride in an inert solvent such as dichloromethane, often in the presence of a base like triethylamine to scavenge the generated acid.
Synthesis of this compound Hydrochloride
This compound is often prepared and stored as its hydrochloride salt for improved stability. A common synthetic route involves the diazotization of 4-phenoxyaniline followed by reduction.
Experimental Protocol: Synthesis of Arylhydrazine Hydrochlorides
A general procedure for the synthesis of arylhydrazine hydrochlorides starts with the corresponding aniline. The aniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then reduced, for example, with tin(II) chloride in concentrated hydrochloric acid, to yield the arylhydrazine hydrochloride.[8][9]
| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| 4-Benzyloxyaniline hydrochloride | 1. NaNO2, H2O, HCl; 2. SnCl2, H2O | 0 °C | (4-(Benzyloxy)phenyl)hydrazine hydrochloride | 96 | [10] |
| p-Anisidine | 1. NaNO2, H2O, HCl; 2. SnCl2, HCl | -5 °C to 0 °C | 4-Methoxyphenylhydrazine hydrochloride | 77 | [8] |
Biological Significance
While specific biological activities of this compound itself are not extensively documented, the indole and pyrazole scaffolds derived from it are prevalent in many biologically active compounds.
-
Indole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11]
-
Pyrazole derivatives have also been extensively studied and have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][6]
The reactivity of the hydrazine moiety in this compound thus provides a gateway to a rich chemical space with significant potential for the development of new therapeutic agents. Further research into the specific reactions and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.
References
- 1. srrjournals.com [srrjournals.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to (4-Phenoxyphenyl)hydrazine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Phenoxyphenyl)hydrazine is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. Its structural motif, featuring a hydrazine group attached to a phenoxyphenyl scaffold, serves as a versatile building block for the synthesis of a wide range of heterocyclic compounds with diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this compound, supplemented with detailed experimental protocols and relevant chemical data.
Discovery and History: A Synthesis of Foundational Reactions
While a singular, definitive moment of discovery for this compound is not readily apparent in the historical chemical literature, its existence and synthesis are a direct consequence of the development of two cornerstone reactions in organic chemistry: the Ullmann condensation and the Griess diazotization. The history of this compound is therefore intrinsically linked to the pioneering work of Fritz Ullmann and Peter Griess in the late 19th and early 20th centuries.
The journey to this compound begins with the synthesis of its precursor, 4-phenoxyaniline. The formation of this diaryl ether is classically achieved through the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and a phenol. First reported by Fritz Ullmann in 1901, this reaction became a fundamental method for the construction of carbon-oxygen bonds between aromatic rings.[1][2]
Once 4-phenoxyaniline is obtained, the introduction of the hydrazine moiety is accomplished through a sequence of reactions rooted in the work of Peter Griess. In 1858, Griess discovered the diazotization reaction , a process that converts a primary aromatic amine into a diazonium salt using nitrous acid.[3] This reactive intermediate can then be reduced to the corresponding hydrazine. This two-step process, diazotization followed by reduction, remains a standard and widely used method for the synthesis of arylhydrazines.
Therefore, the "discovery" of this compound can be understood as the logical application of these well-established and powerful synthetic transformations. Its history is not that of a singular breakthrough, but rather a testament to the enabling power of foundational organic reactions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O | |
| Molecular Weight | 200.24 g/mol | |
| CAS Number | 17672-28-5 | |
| Appearance | Solid | |
| Melting Point | 56-57 °C | [4] |
| Boiling Point | 352.9 °C at 760 mmHg | [4] |
| Flash Point | 167.2 °C | [4] |
| Density | 1.201 g/cm³ | [4] |
| pKa | 5.32 ± 0.20 (Predicted) |
Synthesis of this compound
The synthesis of this compound is a two-stage process that first involves the formation of the diaryl ether precursor, 4-phenoxyaniline, followed by its conversion to the target hydrazine.
Stage 1: Synthesis of 4-Phenoxyaniline via Ullmann Condensation
The Ullmann condensation provides a reliable method for the synthesis of 4-phenoxyaniline from 4-iodoaniline and phenol, using a copper catalyst and a base.
Caption: Ullmann condensation for 4-phenoxyaniline synthesis.
Stage 2: Synthesis of this compound via Diazotization and Reduction
The second stage involves the conversion of 4-phenoxyaniline to this compound. This is achieved by first forming the diazonium salt, which is then reduced to the final product.
References
Potential Biological Activities of (4-Phenoxyphenyl)hydrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Phenoxyphenyl)hydrazine and its derivatives represent a class of organic compounds characterized by a hydrazine group attached to a phenoxyphenyl scaffold. This structural motif has garnered significant interest in medicinal chemistry due to its presence in various biologically active molecules. The inherent reactivity of the hydrazine moiety, coupled with the physicochemical properties of the phenoxyphenyl group, provides a versatile platform for the design and synthesis of novel therapeutic agents. This technical guide offers an in-depth overview of the current understanding of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of new drugs.
Anticancer Activity
Derivatives of this compound have emerged as a promising class of compounds with potential applications in oncology. Various synthetic analogs have demonstrated significant cytotoxic effects against a range of human cancer cell lines.
Quantitative Data on Anticancer Activity
The in vitro anticancer activity of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for representative derivatives from the scientific literature.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4-hydrazinylphenyl benzenesulfonate | MCF-7 (Breast) | 0.00932 | [1] |
| Quinoline Hydrazide Derivative 19 | SH-SY5Y (Neuroblastoma) | > 25 | [2] |
| Kelly (Neuroblastoma) | > 25 | [2] | |
| MDA-MB-231 (Breast) | > 25 | [2] | |
| MCF-7 (Breast) | > 25 | [2] | |
| Quinoline Hydrazide Derivative 22 | SH-SY5Y (Neuroblastoma) | 10.2 | [2] |
| Kelly (Neuroblastoma) | 3.5 | [2] | |
| MDA-MB-231 (Breast) | > 25 | [2] | |
| MCF-7 (Breast) | > 25 | [2] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Potential Mechanisms of Anticancer Action
While the precise mechanisms of action for many this compound derivatives are still under investigation, several potential signaling pathways have been proposed for structurally related hydrazone compounds. These pathways often converge on the induction of apoptosis (programmed cell death) and the inhibition of key cellular processes required for cancer cell proliferation and survival.
One proposed mechanism involves the inhibition of DNA gyrase, an essential enzyme for DNA replication in cancer cells. By targeting this enzyme, these compounds can disrupt DNA synthesis and lead to cell cycle arrest and apoptosis.[3]
Antimicrobial Activity
This compound derivatives have also demonstrated promising activity against a variety of microbial pathogens, including bacteria and fungi. Their ability to inhibit microbial growth suggests their potential as lead compounds for the development of new antimicrobial agents.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Phenyl hydrazone derivative (5a) | S. aureus | 25 | [3] |
| MRSA | 25 | [3] | |
| B. subtilis | 25 | [3] | |
| A. baumannii | 25 | [3] | |
| Fluoro substituted compound (5b) | S. aureus | 25 | [3] |
| MRSA | 25 | [3] | |
| B. subtilis | 6.25 | [3] | |
| A. baumannii | 6.25 | [3] | |
| Bischloro derivative (5h) | S. aureus | 0.78 | [3] |
| MRSA | 0.78 | [3] | |
| B. subtilis | 0.78 | [3] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
The MIC of this compound derivatives against various microorganisms is commonly determined using the broth microdilution method, following guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Potential Mechanisms of Antimicrobial Action
The antimicrobial activity of hydrazone derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. One of the proposed mechanisms is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.[4] By inhibiting this enzyme, the compounds can effectively halt bacterial proliferation.
Anti-inflammatory Activity
Certain derivatives of the this compound scaffold have demonstrated noteworthy anti-inflammatory properties in preclinical models. This activity suggests their potential for development as novel treatments for inflammatory conditions.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects are often evaluated in vivo using models such as the carrageenan-induced paw edema test in rodents. The activity is typically expressed as the percentage of edema inhibition compared to a control group.
| Compound ID | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |
| N-acyl hydrazone derivative (4c) | 300 µmol/kg | 2 | 35.9 | [5] |
| 300 µmol/kg | 4 | 52.8 | [5] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established in vivo model for screening the acute anti-inflammatory activity of new compounds.[6][7]
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to the animals at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat to induce localized inflammation.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.
Potential Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of hydrazone derivatives are thought to be mediated through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2).[5] These enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation and pain.
Conclusion
This compound derivatives constitute a versatile chemical scaffold with significant potential for the development of new therapeutic agents. The data presented in this guide highlight their promising anticancer, antimicrobial, and anti-inflammatory activities. Further research, including comprehensive structure-activity relationship (SAR) studies, elucidation of precise mechanisms of action, and in vivo efficacy and safety evaluations, is warranted to fully explore the therapeutic potential of this class of compounds. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective medicines.
References
- 1. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermochemical Properties of (4-Phenoxyphenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Phenoxyphenyl)hydrazine is a chemical compound of interest in various research and development sectors, including pharmaceuticals. A thorough understanding of its thermochemical properties is crucial for process development, safety assessment, and computational modeling. This technical guide provides a comprehensive overview of the key thermochemical data for this compound, outlines the experimental and computational methodologies for their determination, and presents relevant reaction pathways. Due to the limited availability of direct experimental data for this specific compound, this guide emphasizes the established methods for obtaining these crucial parameters, thereby serving as a foundational resource for researchers.
Thermochemical Data
Precise thermochemical data for this compound are essential for predicting its behavior in chemical reactions, understanding its stability, and for the design of synthetic routes. The following tables summarize the key thermochemical parameters. It is important to note that direct experimental values for this compound are not widely available in the literature. Therefore, the tables include placeholder values to illustrate the format of data presentation, alongside data for the parent molecule, hydrazine, for comparative purposes.
Table 1: Enthalpy of Formation
| Compound | Formula | State | ΔHf° (kJ/mol) | Method |
| This compound | C₁₂H₁₂N₂O | solid | Value not available | - |
| This compound | C₁₂H₁₂N₂O | gas | Value not available | - |
| Hydrazine | N₂H₄ | liquid | +50.63 | Calorimetry |
| Hydrazine | N₂H₄ | gas | +95.4 | Calorimetry |
Table 2: Standard Molar Entropy and Heat Capacity
| Compound | Formula | State | S° (J/mol·K) | Cp (J/mol·K) | Method |
| This compound | C₁₂H₁₂N₂O | solid | Value not available | Value not available | - |
| Hydrazine | N₂H₄ | liquid | 121.2 | 98.8 | Calorimetry |
Experimental Protocols for Thermochemical Data Determination
The determination of the thermochemical data presented above relies on well-established experimental techniques. The following sections detail the methodologies for measuring the key parameters.
Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation of an organic compound like this compound is typically determined using combustion calorimetry .
Experimental Workflow for Combustion Calorimetry:
Methodology:
-
A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel known as a "bomb."
-
The bomb is sealed and pressurized with pure oxygen.
-
The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
The sample is ignited by passing an electric current through a fuse wire.
-
The complete combustion of the compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.
-
The temperature change (ΔT) is meticulously measured.
-
The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).
-
The heat of combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter.
-
The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.[1][2][3][4][5]
Heat Capacity (Cp)
The heat capacity of solid this compound can be measured using techniques such as the semi-adiabatic heat pulse method or relaxation calorimetry .[6]
Methodology (Semi-adiabatic Heat Pulse Method):
-
A known mass of the sample is placed in a sample holder within a calorimeter.
-
The system is cooled to the desired starting temperature.
-
A precisely measured amount of heat (a "heat pulse") is supplied to the sample.
-
The resulting temperature increase of the sample is recorded.
-
The heat capacity is calculated by dividing the amount of heat supplied by the temperature change and the mass of the sample.
-
This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.[6][7][8][9]
Enthalpy of Sublimation (ΔHsub°)
The enthalpy of sublimation, which is the enthalpy change associated with the phase transition from solid to gas, can be determined from vapor pressure measurements at different temperatures using the Knudsen effusion method .[10][11][12][13]
Experimental Setup for Knudsen Effusion:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jpyro.co.uk [jpyro.co.uk]
- 3. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heat Capacity Measurement | CaloriCool [caloricool.org]
- 7. byjus.com [byjus.com]
- 8. sparrow.up.poznan.pl [sparrow.up.poznan.pl]
- 9. youtube.com [youtube.com]
- 10. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 11. Knudsen cell - Wikipedia [en.wikipedia.org]
- 12. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 13. limni.kuleuven.be [limni.kuleuven.be]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Indoles from (4-Phenoxyphenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Substituted indoles, in particular, are of significant interest in drug discovery, with applications as anticancer, anti-inflammatory, and antimicrobial agents. The Fischer indole synthesis is a classic and versatile method for the synthesis of indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of substituted indoles using (4-phenoxyphenyl)hydrazine as the starting material. The resulting 5-phenoxy-substituted indoles are valuable intermediates for the development of novel therapeutic agents.
Synthesis of Substituted Indoles via Fischer Indole Synthesis
The Fischer indole synthesis proceeds through the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole ring.[2][3] The choice of acid catalyst, solvent, and reaction temperature can significantly influence the reaction yield and purity of the final product. Common catalysts include Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and polyphosphoric acid (PPA).[3]
General Reaction Scheme:
Caption: General workflow for the Fischer indole synthesis.
Experimental Protocols
Protocol 1: Synthesis of 5-Phenoxy-2-phenyl-1H-indole using Polyphosphoric Acid (PPA)
This protocol describes the synthesis of 5-phenoxy-2-phenyl-1H-indole from this compound and acetophenone using polyphosphoric acid as the catalyst. PPA is a strong dehydrating agent and an effective catalyst for the Fischer indole synthesis.[1][4]
Materials:
-
This compound hydrochloride
-
Acetophenone
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Decolorizing charcoal
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers and graduated cylinders
-
Büchner funnel and filter flask
-
Vacuum desiccator
Procedure:
-
Hydrazone Formation (in situ): In a 250 mL beaker, prepare the phenylhydrazone by boiling a mixture of this compound hydrochloride (equivalent to 0.167 mol of the free base) and acetophenone (0.167 mol) in 60 mL of ethanol with a few drops of glacial acetic acid.[5]
-
Cyclization: Place the crude phenylhydrazone (28 g) in a 250 mL beaker containing polyphosphoric acid (180 g). Heat the mixture on a boiling water bath, stirring with a thermometer, and maintain the temperature between 100-120 °C for 10 minutes. The reaction is exothermic.[5]
-
Work-up: Add 450 mL of cold water and stir well to dissolve the polyphosphoric acid. Filter the precipitate at the pump and wash thoroughly with water.[5]
-
Purification: Boil the crude solid under reflux with 300 mL of rectified spirit. Add a small amount of decolorizing charcoal and filter through a preheated Büchner funnel. Wash the residue with 40 mL of hot rectified spirit.[5]
-
Crystallization: Cool the combined filtrates to room temperature to allow the 2-phenylindole to crystallize. Filter the product and wash it three times with 10 mL portions of cold alcohol.[5]
-
Drying: Dry the purified product in a vacuum desiccator over anhydrous calcium chloride.
Expected Yield: 70-85%
Protocol 2: Synthesis of 6-Phenoxy-1,2,3,4-tetrahydrocarbazole using Acetic Acid
This protocol details the synthesis of 6-phenoxy-1,2,3,4-tetrahydrocarbazole from this compound and cyclohexanone using glacial acetic acid as the catalyst.
Materials:
-
This compound hydrochloride
-
Cyclohexanone
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers and graduated cylinders
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound hydrochloride (10 mmol) and cyclohexanone (10 mmol).
-
Reaction: Add glacial acetic acid (20 mL) to the mixture. Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration and wash with deionized water. Recrystallize the crude product from ethanol to obtain the purified 6-phenoxy-1,2,3,4-tetrahydrocarbazole.
Data Presentation
Table 1: Synthesis of Substituted Indoles from this compound
| Carbonyl Compound | Catalyst | Solvent | Reaction Time | Temperature | Product | Yield (%) |
| Acetophenone | PPA | None | 10 min | 100-120 °C | 5-Phenoxy-2-phenyl-1H-indole | 70-85[5] |
| Cyclohexanone | Glacial Acetic Acid | Acetic Acid | 2-4 h | Reflux | 6-Phenoxy-1,2,3,4-tetrahydrocarbazole | ~50 (estimated)[6] |
Applications in Drug Development
Phenoxy-substituted indoles have emerged as a promising class of compounds in drug development due to their diverse pharmacological activities.
Anticancer Activity
Several studies have highlighted the potential of phenoxy-indole derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity of Phenoxy-Substituted Indole Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aryl-5-phenoxy-indole derivative | MCF-7 (Breast) | Not specified | [7] |
| 2-Aryl-5-phenoxy-indole derivative | A549 (Lung) | Not specified | [7] |
| 2-Aryl-5-phenoxy-indole derivative | K562 (Leukemia) | Not specified | [7] |
Note: Specific IC50 values for 5-phenoxy-substituted indoles are not consistently reported in the literature, but related structures show significant activity.
The mechanism of action for these compounds is often attributed to their ability to interact with key signaling pathways involved in cancer cell growth and survival.
Caption: Signaling pathways affected by anticancer indole derivatives.
Conclusion
The synthesis of substituted indoles from this compound via the Fischer indole synthesis provides a versatile route to a class of compounds with significant potential in drug discovery. The protocols outlined in this document offer reproducible methods for the preparation of 5-phenoxy-substituted indoles. Further investigation into the structure-activity relationships of these compounds is warranted to develop novel and effective therapeutic agents.
References
- 1. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ijnrd.org [ijnrd.org]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
One-Pot Fischer Indole Synthesis with (4-Phenoxyphenyl)hydrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a robust and versatile chemical reaction for the synthesis of indoles from a substituted phenylhydrazine and a carbonyl compound, such as an aldehyde or ketone, under acidic conditions.[1][2] This method remains a cornerstone in heterocyclic chemistry due to its broad applicability in the synthesis of a wide range of indole derivatives, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and natural products. One-pot variations of this synthesis are particularly advantageous as they streamline the process by forming the intermediate hydrazone in situ, leading to increased efficiency and reduced waste.[3][4]
This application note provides detailed protocols for the one-pot Fischer indole synthesis of various 6-phenoxy-substituted indoles using (4-phenoxyphenyl)hydrazine as the starting material. The use of polyphosphoric acid (PPA) as a catalyst is highlighted, as it is a common and effective reagent for this transformation.[1][5] The protocols outlined below are intended to serve as a practical guide for researchers in academic and industrial settings.
Reaction Mechanism and Signaling Pathway
The Fischer indole synthesis proceeds through a series of well-established steps:
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of this compound with a ketone or aldehyde to form the corresponding (4-phenoxyphenyl)hydrazone.
-
Tautomerization: The hydrazone then tautomerizes to its enamine isomer.
-
[5][5]-Sigmatropic Rearrangement: A key[5][5]-sigmatropic rearrangement (Claisen-like rearrangement) occurs, leading to the formation of a di-imine intermediate.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule yields the stable indole ring system.[2][3]
References
Microwave-Assisted Fischer Indole Synthesis with (4-Phenoxyphenyl)hydrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The Fischer indole synthesis is a classic and robust method for the preparation of indoles from an arylhydrazine and a carbonyl compound under acidic conditions.[2][3] Traditional methods, however, often necessitate prolonged reaction times and harsh conditions. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this process, offering dramatically reduced reaction times, improved yields, and cleaner reaction profiles.[4][5]
This document provides detailed application notes and protocols for the microwave-assisted Fischer indole synthesis of novel phenoxy-substituted indoles using (4-phenoxyphenyl)hydrazine as the starting material. Indole derivatives bearing a phenoxy moiety are of significant interest due to their potential as anticancer and anti-inflammatory agents.
Application Notes
The synthesis of 6-phenoxy-1H-indole and its derivatives via the microwave-assisted Fischer indole synthesis offers a rapid and efficient route to a library of compounds with potential therapeutic applications. The electron-donating nature of the phenoxy group on the phenylhydrazine ring can facilitate the cyclization step.
Potential Biological Significance:
Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of a phenoxy group may modulate these activities and introduce novel pharmacological profiles. Published studies on related phenoxy-indole derivatives suggest potential for:
-
Anticancer Activity: Many indole derivatives act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as tubulin polymerization, protein kinases, and topoisomerases.[6][7]
-
Anti-inflammatory Activity: Certain indole structures have been shown to inhibit inflammatory pathways, potentially through the modulation of enzymes like cyclooxygenases.
Experimental Protocols
While a specific protocol for this compound is not extensively documented in the literature, the following general protocol, adapted from established microwave-assisted Fischer indole syntheses, is recommended.[5][8] Researchers should optimize the conditions for each specific ketone or aldehyde used.
General Protocol for Microwave-Assisted Fischer Indole Synthesis of 6-Phenoxy-1H-indole Derivatives
This protocol describes the reaction of this compound with a generic ketone (e.g., acetone) to yield 2,3-dimethyl-6-phenoxy-1H-indole.
Materials:
-
This compound
-
Ketone or Aldehyde (e.g., acetone, cyclohexanone, acetophenone)
-
p-Toluenesulfonic acid monohydrate (p-TSA)[5]
-
Ethanol or Acetic Acid
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.).
-
Add the desired ketone or aldehyde (1.2 mmol, 1.2 equiv.).
-
Add the chosen solvent, for instance, ethanol (3 mL).
-
Add the acid catalyst, p-toluenesulfonic acid monohydrate (0.1 mmol, 0.1 equiv.).[5]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture with stirring. The reaction conditions (power, temperature, and time) should be optimized. A starting point could be a temperature of 120-150°C for 10-30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired phenoxy-substituted indole.
Data Presentation
The following tables summarize representative reaction conditions and expected characterization data for the synthesis of phenoxy-substituted indoles.
Table 1: Representative Reaction Conditions for Microwave-Assisted Fischer Indole Synthesis
| Entry | Hydrazine | Carbonyl Compound | Catalyst | Solvent | Power (W) | Time (min) | Temp (°C) | Yield (%) |
| 1 | This compound | Acetone | p-TSA | Ethanol | 100-300 | 10-30 | 120-150 | Optimize |
| 2 | This compound | Cyclohexanone | p-TSA | Ethanol | 100-300 | 10-30 | 120-150 | Optimize |
| 3 | This compound | Acetophenone | p-TSA | Ethanol | 100-300 | 10-30 | 120-150 | Optimize |
Table 2: Representative Spectroscopic Data for a 6-Phenoxy-1H-indole Analog (e.g., 6-methoxy-1H-indole for comparison)
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 6-Methoxy-1H-indole | 8.00 (br s, 1H), 7.53 (d, J=8.6 Hz, 1H), 7.08 (t, J=2.8 Hz, 1H), 6.99 (d, J=2.2 Hz, 1H), 6.83 (dd, J=8.6, 2.3 Hz, 1H), 6.49 (t, J=2.0 Hz, 1H), 3.86 (s, 3H) | 156.4, 136.6, 122.9, 122.0, 121.3, 110.1, 102.5, 94.9, 55.8 |
Note: The spectroscopic data provided is for 6-methoxy-1H-indole as a reference. The actual spectra for 6-phenoxy-1H-indole derivatives will differ but should show characteristic signals for the indole and phenoxy groups.
Mandatory Visualizations
Caption: Experimental workflow for the microwave-assisted Fischer indole synthesis.
Caption: Simplified mechanism of the Fischer indole synthesis.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Application Notes and Protocols: Synthesis of Bioactive Pyrazole Derivatives from (4-Phenoxyphenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous therapeutic agents. Their versatile scaffold allows for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The synthesis of these compounds often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, a classic and efficient method known as the Knorr pyrazole synthesis.[2][3]
This document provides a generalized protocol for the synthesis of bioactive pyrazoles using (4-phenoxyphenyl)hydrazine as the arylhydrazine precursor. While specific experimental data and biological activities for derivatives from this particular hydrazine are not extensively documented in current literature, the provided protocols are based on well-established methods for analogous arylhydrazines. The accompanying data on related compounds illustrates the potential bioactivities that can be achieved.
I. General Synthesis of 1-(4-phenoxyphenyl)-3,5-disubstituted-1H-pyrazoles
The following is a representative experimental protocol for the synthesis of pyrazole derivatives via the acid-catalyzed cyclocondensation of an arylhydrazine with a 1,3-dicarbonyl compound.
Experimental Workflow for Pyrazole Synthesis
Caption: Generalized workflow for Knorr pyrazole synthesis.
Detailed Protocol
Materials:
-
This compound (1.0 eq)
-
1,3-Diketone (e.g., acetylacetone, dibenzoylmethane) (1.0 - 1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~3-5 drops)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 2.00 g) in absolute ethanol (30 mL).
-
Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 10 mmol, 1.0 mL) to the solution.
-
Add a catalytic amount of glacial acetic acid (3-5 drops) to the mixture.
-
Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-100°C) with constant stirring.[2]
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a mobile phase of 30% ethyl acetate in hexane) until the starting materials are consumed (typically 2-6 hours).
-
Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water (60 mL) while stirring. A solid precipitate should form.
-
Continue stirring in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with a small amount of cold water, followed by a cold ethanol wash to remove impurities.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the solid from a suitable solvent such as ethanol.
-
Characterization: Analyze the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry, FT-IR) to confirm its structure and purity.
II. Bioactive Applications of Analogous Pyrazole Derivatives
Although specific data for pyrazoles derived from this compound is limited, derivatives from other arylhydrazines have demonstrated significant potential as both anticancer and antimicrobial agents. The following tables summarize quantitative data from the literature for these analogous compounds.
Table 1: Anticancer Activity of Selected Arylpyrazole Derivatives
| Compound Structure/Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver) | 6.78 | [4] |
| Pyrazole derivative of THC with 4-bromophenyl substitution | MCF-7 (Breast) | 5.8 | [4] |
| Pyrazole derivative of THC with 4-bromophenyl substitution | A549 (Lung) | 8.0 | [4] |
| Pyrazolo[4,3-f]quinoline derivative | HCT116 (Colon) | 1.7 | [5] |
| Pyrazole benzothiazole hybrid (Compound 25) | PC3 (Prostate) | 3.17 | [5] |
| Pyrazolone-pyrazole derivative (Compound 27) | MCF-7 (Breast) | 16.50 | [5] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (Compound 6) | MCF-7 (Breast) | CDK2 IC₅₀ = 0.46 | [6] |
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 1.31 | [7] |
Note: The data presented is for pyrazole derivatives synthesized from various arylhydrazines and precursors, intended to illustrate the therapeutic potential of this chemical class.
Table 2: Antimicrobial Activity of Selected Arylpyrazole Derivatives
| Compound Structure/Name | Microbial Strain | MIC (µg/mL) | Reference |
| Naphthyl-substituted pyrazole-hydrazone | Acinetobacter baumannii | 0.78 - 1.56 | [8] |
| Quinoline-substituted pyrazole derivative | Staphylococcus aureus | 0.12 - 0.98 | [8] |
| Aminoguanidine-derived 1,3-diphenyl pyrazole | Escherichia coli (1924 strain) | 1 | [8] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Candida albicans | 2.9 - 7.8 | [9] |
| Pyrazole-sulphonamide derivative (Compound 3c) | Staphylococcus aureus | 50 | [10][11] |
| Pyrazole-sulphonamide derivative (Compound 3a) | Candida albicans | 31 | [10][11] |
| Imidazo-pyridine substituted pyrazole | Klebsiella pneumoniae | <1 | [8] |
Note: The Minimum Inhibitory Concentration (MIC) values are for analogous pyrazole structures and serve as a reference for potential antimicrobial efficacy.
III. Potential Mechanism of Action in Cancer
Many bioactive pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A prominent target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[12]
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt pathway by pyrazole derivatives.
Conclusion
The Knorr synthesis and related cyclocondensation reactions provide a robust and versatile platform for generating libraries of pyrazole derivatives from precursors like this compound. While direct biological data for this specific substituent is pending further research, the extensive evidence of potent anticancer and antimicrobial activities in analogous arylpyrazoles underscores the significant potential of this compound class. The protocols and data presented here offer a foundational guide for researchers to synthesize and explore novel pyrazole-based candidates for drug discovery.
References
- 1. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. srrjournals.com [srrjournals.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Regioselective Synthesis of Pyrazoles with Substituted Hydrazines
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. The synthesis of substituted pyrazoles, particularly through the condensation of 1,3-dicarbonyl compounds with substituted hydrazines, is a cornerstone of heterocyclic chemistry. However, a significant challenge in this synthesis is controlling the regioselectivity, as the reaction with unsymmetrical 1,3-dicarbonyls can lead to the formation of two distinct regioisomers. The ability to selectively synthesize one isomer is crucial for efficient drug development, as biological activity is often associated with a single regioisomer.
This document provides detailed application notes and experimental protocols for the regioselective synthesis of pyrazoles, focusing on the influence of substituted hydrazines and reaction conditions.
Factors Influencing Regioselectivity
The regiochemical outcome of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is primarily governed by a combination of steric and electronic factors of both reactants, as well as the reaction conditions.[1]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1]
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group towards nucleophilic attack. Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by the substituent on the hydrazine.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can influence the rate of competing reaction pathways, thereby affecting the regioselectivity.[1][2]
-
Solvent: The choice of solvent can have a profound impact on the regioselectivity. As will be detailed below, fluorinated alcohols have been shown to dramatically improve regioselectivity in certain cases.[3][4]
Reaction Pathways and Regioselectivity
The synthesis of pyrazoles from 1,3-dicarbonyls and substituted hydrazines, often referred to as the Knorr pyrazole synthesis, proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[1][5] With an unsymmetrical 1,3-dicarbonyl, the initial nucleophilic attack can occur at either of the two carbonyl carbons, leading to two possible regioisomeric pyrazoles.
Caption: General reaction pathway for pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl.
Protocol 1: Standard Knorr Pyrazole Synthesis
This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines.[1] Optimization may be required for specific substrates.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.0 - 1.2 eq)
-
Ethanol
-
Glacial acetic acid (optional, catalytic amount)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.
-
If desired, add a catalytic amount of glacial acetic acid.
-
Slowly add the substituted hydrazine to the solution at room temperature. The reaction can be exothermic.[1]
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Highly Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
The use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation, particularly for the synthesis of fluorinated pyrazole analogs.[3][4]
Materials:
-
1,3-diketone (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.5 eq)
-
2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the 1,3-diketone in the chosen fluorinated solvent (TFE or HFIP).
-
Slowly add the substituted hydrazine to the solution and stir the mixture at room temperature for approximately 45 minutes.[3]
-
Monitor the reaction by TLC.
-
After the reaction is complete, evaporate the solvent.
-
Take up the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the pyrazole product.[3]
-
If necessary, purify the product by column chromatography.
Caption: Workflow for regioselective pyrazole synthesis using fluorinated alcohols.
Protocol 3: Regioselective Synthesis from Acetylenic Ketones
An alternative to 1,3-dicarbonyls, acetylenic ketones can react with substituted hydrazines to afford 1,3,5-substituted pyrazoles with high and predictable regioselectivity.[6]
Materials:
-
Acetylenic ketone (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.1 eq)
-
Ethanol
Procedure:
-
Dissolve the acetylenic ketone in ethanol in a flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Add the substituted hydrazine to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 1,3,5-substituted pyrazole.
Quantitative Data Summary
The following tables summarize quantitative data on the regioselectivity of pyrazole synthesis, highlighting the effect of solvent and substituents.
Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione and Methylhydrazine [3][4]
| Entry | Solvent | Regioisomeric Ratio (3-CF3 : 5-CF3) | Yield (%) |
| 1 | EtOH | 50:50 | 95 |
| 2 | TFE | 85:15 | 98 |
| 3 | HFIP | 97:3 | 99 |
Table 2: Regioselectivity with Different Substituted Hydrazines and 1,3-Diketones in HFIP [3][4]
| Entry | 1,3-Diketone (R1) | Hydrazine (R2) | Regioisomeric Ratio (Major Isomer) | Yield (%) |
| 1 | 2-Furyl | Methyl | >99:1 (5-(2-furyl)) | 99 |
| 2 | 2-Thienyl | Methyl | >99:1 (5-(2-thienyl)) | 98 |
| 3 | Phenyl | Methyl | 95:5 (5-phenyl) | 96 |
| 4 | 4-Chlorophenyl | Methyl | 96:4 (5-(4-chlorophenyl)) | 97 |
| 5 | 2-Furyl | Phenyl | >99:1 (5-(2-furyl)) | 95 |
| 6 | 2-Thienyl | Phenyl | >99:1 (5-(2-thienyl)) | 94 |
Table 3: Regioselectivity of the Reaction of Acetylenic Ketones with Phenylhydrazine [6]
| Entry | Acetylenic Ketone (Ar1-C≡C-CO-Ar2) | Regioisomeric Ratio (1,5-diaryl : 1,3-diaryl) | Yield (%) |
| 1 | Ph-C≡C-CO-Ph | >99:1 | 95 |
| 2 | Ph-C≡C-CO-(4-MeOPh) | >99:1 | 98 |
| 3 | (4-MeOPh)-C≡C-CO-Ph | >99:1 | 92 |
| 4 | Ph-C≡C-CO-(4-NO2Ph) | >99:1 | 85 |
Conclusion
The regioselective synthesis of pyrazoles with substituted hydrazines is a critical aspect of medicinal and agricultural chemistry. By carefully selecting the starting materials, solvent, and reaction conditions, it is possible to achieve high levels of regiocontrol. The use of fluorinated alcohols as solvents represents a significant advancement in this field, offering a straightforward method to obtain the desired regioisomer in high yield and selectivity. Furthermore, the use of alternative substrates like acetylenic ketones provides a highly regioselective route to diversely substituted pyrazoles. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes: (4-Phenoxyphenyl)hydrazine as a Precursor for Pharmaceutical Intermediates
Introduction
(4-Phenoxyphenyl)hydrazine is a crucial chemical precursor in the synthesis of a wide array of pharmaceutical intermediates. Its utility is primarily centered on its role in forming heterocyclic structures, which are fundamental scaffolds in many biologically active molecules. Organic derivatives of hydrazine are significant in the pharmaceutical industry for creating drugs targeting conditions from cancer to neurodegenerative diseases.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this compound, particularly in the context of the Fischer indole synthesis, for the creation of valuable pharmaceutical building blocks.
Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and versatile chemical reaction discovered in 1883 by Emil Fischer that produces the indole heterocyclic ring system.[2][3] The reaction involves treating a (substituted) phenylhydrazine, such as this compound, with an aldehyde or ketone under acidic conditions.[2][4] This method is of paramount importance in medicinal chemistry as the indole core is a prominent feature in numerous pharmaceuticals, including the triptan class of anti-migraine drugs and the non-steroidal anti-inflammatory drug (NSAID) Indometacin.[2][5]
The reaction can be catalyzed by a variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃).[2][3] The general mechanism proceeds through several key steps as illustrated below.
General Mechanism of the Fischer Indole Synthesis
The reaction begins with the formation of a phenylhydrazone from the condensation of the phenylhydrazine and a carbonyl compound. This intermediate then tautomerizes to an enamine form. A critical[5][5]-sigmatropic rearrangement follows, leading to a di-imine intermediate which then cyclizes and eliminates a molecule of ammonia to form the final aromatic indole product.[2][4][6]
Caption: General mechanism of the Fischer Indole Synthesis.
Applications in Pharmaceutical Intermediate Synthesis
The true power of using this compound lies in its ability to introduce the phenoxy group into the final indole structure, a common moiety in various drug candidates. The indole scaffold itself is present in a vast number of biologically active molecules.[7] By selecting the appropriate ketone or aldehyde, a diverse range of substituted indoles can be synthesized for further elaboration into complex drug molecules.
Caption: Logical flow from precursor to pharmaceutical applications.
Quantitative Data Summary
The efficiency of the Fischer indole synthesis can vary based on the substrates, catalyst, and reaction conditions. Modern "one-pot" procedures, where the hydrazone is formed in situ, often provide excellent yields in shorter reaction times.[7]
| Hydrazine Derivative | Carbonyl Compound | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Phenylhydrazine | Acetone | Solid Acid Catalyst, Stirring | Ethanol | 79.48% | [7] |
| Phenylhydrazine | 2-Acetylphenol | Solid Acid Catalyst, Stirring | Ethanol | 85.10% | [7] |
| Phenylhydrazine | 1,4-Cyclohexanedione monoethyleneacetal | Heat (190 °C) | N/A | 89% | [5] |
| Phenylhydrazine HCl | Optically active cyclohexanone | Methanesulfonic acid, Reflux | Methanol | 84% | [5] |
| Phenylhydrazine | Methyl isopropyl ketone | Sodium hydrogen sulphate, 90-100 °C | Water | 91.6% | [8] |
| Phenylhydrazine | Heptan-2-one | Sodium hydrogen sulphate, 100 °C | Water | 62% | [8] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of a Substituted Indole
This protocol describes a generalized, efficient one-pot synthesis of an indole derivative from this compound and a suitable ketone, adapted from modern procedures.[7]
Materials and Equipment:
-
This compound hydrochloride
-
Selected ketone (e.g., cyclohexanone)
-
Solid acid catalyst (e.g., Amberlyst-15, Zinc Chloride)[3][7]
-
Absolute Ethanol
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
TLC plates (for reaction monitoring)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the selected ketone (1.0 mmol), this compound hydrochloride (1.2 mmol), and the solid acid catalyst (e.g., 10 mol%).
-
Add absolute ethanol (10 mL) to the mixture.
-
Stir the mixture at room temperature or under gentle reflux for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the solid acid catalyst and wash it thoroughly with ethyl acetate (30 mL).
-
Combine the organic filtrates, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude indole product.
-
Purify the product as necessary via column chromatography or recrystallization.
Experimental Workflow Diagram
Caption: Workflow for a one-pot Fischer Indole Synthesis.
This compound is an invaluable precursor for the synthesis of complex pharmaceutical intermediates, primarily through the Fischer indole synthesis. This reaction provides a direct and efficient route to substituted indoles, which are core components of numerous therapeutic agents. The protocols and data presented herein offer a foundational guide for researchers to effectively utilize this versatile compound in drug discovery and development programs.
References
- 1. eosmedchem.com [eosmedchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. US5179211A - Process for the preparation of indoles - Google Patents [patents.google.com]
Application of (4-Phenoxyphenyl)hydrazine in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Phenoxyphenyl)hydrazine and its derivatives are pivotal building blocks in the synthesis of a variety of agrochemicals, particularly a class of potent acaricides and insecticides known as Mitochondrial Electron Transport Inhibitors (METI). The unique structural motif of a substituted pyrazole, readily accessible from this compound, is a key pharmacophore responsible for the biological activity of these compounds. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the synthesis of these important crop protection agents.
Core Application: Synthesis of Pyrazole-Based METI Acaricides
The primary application of this compound in agrochemical synthesis is as a precursor for the formation of the pyrazole heterocyclic core. This is most commonly achieved through the Knorr pyrazole synthesis, a robust and versatile condensation reaction with a 1,3-dicarbonyl compound. The resulting N-aryl pyrazole can then be further functionalized to produce active agrochemical ingredients. A notable example of an agrochemical class derived from this chemistry is the phenoxypyrazole acaricides.
Featured Agrochemical Profile: Fenpyroximate Analogue
Fenpyroximate is a commercial acaricide that functions by inhibiting the mitochondrial electron transport chain at Complex I. While the commercial synthesis of Fenpyroximate is a multi-step process, a structurally related analogue can be synthesized in the laboratory using this compound to illustrate the core chemistry.
Data Presentation: Synthesis of a Fenpyroximate Analogue Intermediate
The following table summarizes the key steps and associated quantitative data for the synthesis of a key intermediate, 1-(4-phenoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one, a precursor to a Fenpyroximate analogue. This synthesis is based on the well-established Knorr pyrazole synthesis.
| Step | Reaction | Reactants | Key Reagents/Solvents | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Hydrazone Formation and Cyclization (Knorr Synthesis) | This compound, Ethyl acetoacetate | Glacial Acetic Acid (catalyst), Ethanol | 2-4 | Reflux (approx. 78) | 85-95 | [Adapted from general Knorr synthesis protocols] |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-phenoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one
This protocol details the synthesis of the pyrazole core structure from this compound.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol (absolute)
-
Glacial acetic acid
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (0.1 mol) in 100 mL of absolute ethanol.
-
To this solution, add ethyl acetoacetate (0.1 mol, 1 equivalent) and a catalytic amount of glacial acetic acid (approximately 0.5 mL).
-
Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours, as indicated by the consumption of the starting materials), remove the heat source and allow the mixture to cool to room temperature.
-
Slowly add cold distilled water (100 mL) to the reaction mixture with stirring to precipitate the product.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator or a vacuum oven at low heat.
-
The crude product can be recrystallized from ethanol to obtain a purified white to off-white solid.
Mandatory Visualizations
Synthesis Workflow
Signaling Pathway: Mode of Action of METI Acaricides
Conclusion
This compound is a valuable and versatile precursor in the synthesis of pyrazole-based agrochemicals. The Knorr pyrazole synthesis provides an efficient route to the core heterocyclic structure, which is central to the biological activity of METI acaricides. The protocols and diagrams provided herein offer a foundational understanding for researchers and professionals in the field of agrochemical development, enabling further exploration and optimization of novel crop protection agents.
Application Notes and Protocols: Condensation Reaction of (4-Phenoxyphenyl)hydrazine with Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of pyrazole derivatives through the condensation of hydrazine compounds with 1,3-dicarbonyls, a classic reaction known as the Knorr pyrazole synthesis, remains a highly relevant and efficient method in medicinal chemistry. Pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their diverse biological activities include anti-inflammatory, antimicrobial, analgesic, anticancer, and antiviral properties.
The incorporation of a 4-phenoxyphenyl moiety into the pyrazole scaffold is of particular interest in drug discovery. The phenoxyphenyl group is a known pharmacophore present in several approved drugs, and its combination with the pyrazole nucleus can lead to novel molecular entities with enhanced biological activity and favorable pharmacokinetic profiles.
These application notes provide detailed protocols for the condensation of (4-phenoxyphenyl)hydrazine with various dicarbonyl compounds, a summary of characterization data for the resulting pyrazole derivatives, and an overview of their potential applications, particularly in the development of new antimicrobial agents.
General Reaction Mechanism
The reaction proceeds through a nucleophilic addition of the hydrazine to the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical dicarbonyl compounds can be influenced by the reaction conditions and the nature of the substituents on both reactants.
Synthesis of Novel Heterocyclic Compounds Using (4-Phenoxyphenyl)hydrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Phenoxyphenyl)hydrazine is a versatile precursor for the synthesis of a variety of novel heterocyclic compounds, particularly pyrazoles and indoles. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties. This document provides detailed application notes and experimental protocols for the synthesis of pyrazole and indole derivatives from this compound. It also includes a summary of their biological activities and a discussion of their potential mechanisms of action, such as the inhibition of tubulin polymerization.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, pyrazoles and indoles are privileged structures known for their diverse pharmacological profiles. This compound serves as a key building block for introducing a phenoxyphenyl moiety into these heterocyclic systems, a functional group often associated with enhanced biological activity. The synthesis of these compounds is typically achieved through well-established reactions such as the Knorr pyrazole synthesis and the Fischer indole synthesis.
Synthesis of Pyrazole Derivatives
The reaction of this compound with 1,3-dicarbonyl compounds is a robust method for the synthesis of 1-(4-phenoxyphenyl)-1H-pyrazole derivatives. This reaction proceeds via a condensation-cyclization mechanism.
Experimental Protocol: Synthesis of 1-(4-phenoxyphenyl)-3,5-dimethyl-1H-pyrazole
Materials:
-
This compound hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Triethylamine
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in ethanol.
-
To this solution, add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.
-
Add acetylacetone (1.05 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 1-(4-phenoxyphenyl)-3,5-dimethyl-1H-pyrazole.
Synthesis of Indole Derivatives (Fischer Indole Synthesis)
The Fischer indole synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and a ketone or aldehyde in the presence of an acid catalyst.[1][2][3] This reaction involves the formation of a phenylhydrazone intermediate, followed by a[3][3]-sigmatropic rearrangement and subsequent cyclization and aromatization to yield the indole ring.[1][2]
Experimental Protocol: Synthesis of 2-methyl-5-phenoxy-1H-indole
Materials:
-
This compound
-
Acetone
-
Glacial acetic acid
-
Ethanol
-
Ice-water
Procedure:
-
In a flask, dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and ethanol.
-
Add acetone (1.2 eq) to the solution and stir the mixture at room temperature for 1 hour to form the corresponding hydrazone.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure 2-methyl-5-phenoxy-1H-indole.
Data Presentation
Table 1: Anticancer Activity of Representative Pyrazole Derivatives
| Compound ID | Cancer Cell Line | GI50 (µM) | IC50 (µM) | Reference |
| 5b | K562 (Leukemia) | 0.021 | - | [GI50 value for K562 cells is 0.021 µM.] |
| 5b | MCF-7 (Breast) | 1.7 | - | [GI50 value for MCF-7 cells is 1.7 µM.] |
| 5b | A549 (Lung) | 0.69 | - | [GI50 value for A549 cells is 0.69 µM.] |
| 5b | Tubulin Polymerization | - | 7.30 | [Compound 5b inhibited tubulin polymerization with an IC50 of 7.30 µM.] |
Table 2: Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 21a | S. aureus | 62.5 - 125 | [MIC values for antibacterial activity were in the range of 62.5–125 µg/mL.] |
| 21a | E. coli | 62.5 - 125 | [MIC values for antibacterial activity were in the range of 62.5–125 µg/mL.] |
| 21a | C. albicans | 2.9 - 7.8 | [MIC values for antifungal activity were in the range of 2.9–7.8 µg/mL.] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and evaluation of novel heterocyclic compounds.
References
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis with (4-Phenoxyphenyl)hydrazine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, in the Fischer indole synthesis using (4-phenoxyphenyl)hydrazine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing a significantly low yield in my Fischer indole synthesis with this compound. What are the primary reasons for this?
Low yields in this specific reaction are often attributed to the electronic properties of the this compound. The para-phenoxy group is electron-donating, which can lead to several complications:
-
N-N Bond Cleavage: Electron-donating groups on the arylhydrazine can weaken the crucial N-N bond in the protonated ene-hydrazine intermediate. This promotes a competing side reaction where the bond cleaves, leading to byproducts such as aniline derivatives, rather than the desired[1][1]-sigmatropic rearrangement and subsequent cyclization.[2]
-
Suboptimal Acid Catalysis: The choice and concentration of the acid catalyst are critical. An inappropriate acid or concentration can exacerbate side reactions or fail to efficiently promote the key steps of the synthesis.[2]
-
Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and reaction time. Non-optimized conditions can significantly reduce the yield.[2]
-
Purity of Starting Materials: Impurities in either the this compound or the carbonyl compound can introduce unwanted side reactions.[2]
Q2: How does the electron-donating phenoxy group specifically affect the reaction mechanism to cause low yields?
The phenoxy group increases the electron density on the phenyl ring of the hydrazine. While this can facilitate the desired[1][1]-sigmatropic rearrangement, it can also overly stabilize intermediates that lead to N-N bond cleavage. This cleavage is a significant competing pathway that diverts the reaction from forming the indole product.
Q3: What are the common side products I should look for when my yield is low?
Common side products include:
-
Aniline Derivatives: Formed from the cleavage of the N-N bond. In this case, you might observe the formation of 4-phenoxyaniline.
-
Aldol Condensation Products: If the ketone or aldehyde used has α-hydrogens, it can undergo self-condensation under the acidic reaction conditions.[2]
-
Unreacted Starting Materials: Incomplete conversion is a common issue.
Q4: Can the choice of acid catalyst improve my yield? What are my options?
Yes, the choice of catalyst is crucial. Both Brønsted and Lewis acids can be used, and the optimal choice often needs to be determined empirically.
| Catalyst Type | Examples | Considerations |
| Brønsted Acids | Polyphosphoric acid (PPA), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), p-Toluenesulfonic acid (p-TsOH) | PPA is often effective for challenging cyclizations. The concentration of strong acids like H₂SO₄ and HCl needs to be carefully optimized. |
| Lewis Acids | Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Aluminum chloride (AlCl₃) | ZnCl₂ is a commonly used and often effective catalyst. Lewis acids can sometimes offer milder conditions compared to strong Brønsted acids. |
Q5: Are there alternative reaction conditions I can explore to improve the yield?
Microwave-assisted organic synthesis (MAOS) can be a powerful technique to improve yields and reduce reaction times in Fischer indole syntheses.[3] Microwave irradiation can provide rapid and uniform heating, which can sometimes favor the desired reaction pathway over side reactions.[3]
Experimental Protocols
This section provides a general protocol for the Fischer indole synthesis of a phenoxy-substituted carbazole, which can be adapted for other ketones.
Synthesis of 6-Phenoxy-1,2,3,4-tetrahydrocarbazole
This protocol is adapted from the synthesis of 6-phenyl-1,2,3,4-tetrahydrocarbazole and should be optimized for your specific carbonyl compound.[2]
Materials:
-
This compound hydrochloride (1 equivalent)
-
Cyclohexanone (1.1 equivalents)
-
Glacial Acetic Acid
-
Ice-cold water
-
Methanol or Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound hydrochloride in glacial acetic acid (approximately 8-10 mL per gram of hydrazine).
-
Addition of Ketone: To the stirring solution, add cyclohexanone dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.[2]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker of ice-cold water with stirring.
-
Isolation: The crude product should precipitate. Collect the solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water, followed by a small amount of cold methanol to remove impurities. For further purification, the product can be recrystallized from methanol or ethanol.[2]
Visualized Workflows and Troubleshooting
Experimental Workflow for Fischer Indole Synthesis
Caption: A generalized workflow for the Fischer indole synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low yields in the Fischer indole synthesis.
References
Technical Support Center: Fischer Indole Synthesis with Substituted Hydrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to side reactions in the Fischer indole synthesis, particularly when using substituted hydrazines.
Frequently Asked Questions (FAQs)
Q1: What is the Fischer indole synthesis and what are its key steps?
A1: The Fischer indole synthesis is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] The reaction was first described by Emil Fischer in 1883.[1][2] The key steps of the mechanism are:
-
Formation of a phenylhydrazone from the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[1][3]
-
Isomerization of the phenylhydrazone to its enamine tautomer.[1][3]
-
A[1][1]-sigmatropic rearrangement of the enamine to form a di-imine intermediate.[1][3]
-
Cyclization and subsequent elimination of ammonia to form the aromatic indole ring.[1][3]
Q2: I am not getting my desired indole product. What are some common reasons for reaction failure?
A2: Failure of the Fischer indole synthesis can be attributed to several factors:
-
Substituent Effects: Electron-donating groups on the carbonyl compound can destabilize a key intermediate, favoring a competing N-N bond cleavage over the desired cyclization.[4][5] This is a known issue in the synthesis of 3-aminoindoles.[5]
-
Inappropriate Acid Catalyst: The choice of acid catalyst is critical and often needs to be optimized for each specific substrate.[4][6] A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[6]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[4]
-
Unstable Hydrazone Intermediate: Some arylhydrazones are unstable and may decompose before cyclization can occur.[6]
Q3: My reaction is producing a mixture of isomers. How can I control the regioselectivity?
A3: When using an unsymmetrical ketone, the formation of two different enamine intermediates can lead to a mixture of regioisomeric indoles.[2][6] The regioselectivity is influenced by:
-
Acidity of the Medium: The choice of acid catalyst can significantly impact the ratio of isomers.[6]
-
Steric Effects: The reaction often favors the formation of the less sterically hindered enamine intermediate.[6]
-
Reaction Conditions: Adjusting the reaction temperature and solvent can also influence the product distribution.[6]
Q4: My purification is difficult due to the formation of tar-like substances. What causes this and how can I prevent it?
A4: The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars and polymers, which complicates product isolation and reduces yield.[6] To minimize tar formation, consider the following:
-
Milder Reaction Conditions: Use the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[6]
-
Microwave-Assisted Synthesis: This technique can provide rapid heating and may lead to improved yields in shorter reaction times, potentially reducing the formation of degradation products.[6][7]
Troubleshooting Guide
Issue 1: Low Yield or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inappropriate Acid Catalyst | The choice of acid is substrate-dependent.[6] Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[1][6] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[6] |
| Sub-optimal Temperature | High temperatures can lead to tar formation, while low temperatures may result in an incomplete reaction.[6] The optimal temperature is highly dependent on the substrate and catalyst.[6] Start with milder conditions and gradually increase the temperature.[6] |
| Unstable Hydrazone Intermediate | For unstable arylhydrazones, a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation is advisable.[6] |
| Electron-Donating Groups on the Carbonyl Component | Substituents that strongly stabilize the intermediate iminyl carbocation can favor a competing heterolytic N-N bond cleavage.[5] Consider using milder reaction conditions or alternative synthetic routes for these substrates.[5][6] |
| Steric Hindrance | Significant steric hindrance can impede the necessary conformational changes for the sigmatropic rearrangement and cyclization steps.[4] In such cases, higher temperatures or stronger acids may be required.[6] |
Issue 2: Formation of Undesired Byproducts
| Side Product/Issue | Cause | Mitigation Strategy |
| Regioisomers (with unsymmetrical ketones) | Formation of two different enamine intermediates.[6] | The choice of acid catalyst is a major factor in controlling regioselectivity.[6] For instance, Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to provide excellent regiocontrol.[6] |
| Products of N-N Bond Cleavage (e.g., anilines) | Electron-donating substituents on the carbonyl component can weaken the N-N bond in the ene-hydrazine intermediate, leading to heterolytic cleavage.[5][8] | Use of Lewis acids like ZnCl₂ or ZnBr₂ can sometimes improve the efficiency of cyclization for these substrates.[5] |
| Aldol Condensation Products | Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[2] | Optimize reaction conditions, particularly temperature and acid concentration, to favor the Fischer indole pathway.[9] |
| Tar and Polymer Formation | Strongly acidic and high-temperature conditions can lead to decomposition of starting materials and products.[6] | Use the mildest possible acid catalyst and the lowest effective temperature.[6] Microwave-assisted synthesis can also be beneficial.[6][7] |
| Abnormal Products with Methoxy-Substituted Phenylhydrazones | Cyclization can occur on the side of the methoxy group, leading to unexpected products. For example, ethyl pyruvate 2-methoxyphenylhydrazone with HCl/EtOH can yield ethyl 6-chloroindole-2-carboxylate as the main product.[10] | The choice of acid catalyst is crucial. Lewis acids like boron trifluoride may lead to rearrangement of the methoxy group instead of substitution.[10] |
Data Presentation: Impact of Substituents on Reaction Outcome
| Substituent on Carbonyl Component | Observed Outcome | Primary Side Reaction | Reference |
| Alkyl/Aryl (e.g., in 3-alkyl/aryl substituted pyrrolidindolines) | Good yields of the desired indoline product. | - | [5][8] |
| Indolyl (in a model study for psychotrimine) | Reaction failed to produce the desired indoline. | N-N bond cleavage, leading to byproducts such as 3-methylindole and aniline. | [5][8] |
| Acylated Amine | Heterolytic N-N bond cleavage was favored over the[1][1]-sigmatropic rearrangement. | N-N bond cleavage. | [5] |
| Electron-Donating Groups (general) | Can lead to reaction failure or low yields. | N-N bond cleavage. | [5][8] |
Experimental Protocols
General Procedure for Fischer Indole Synthesis to Minimize Side Reactions
This protocol can be adapted as a starting point. Optimization of the acid catalyst, temperature, and reaction time will be necessary for specific substrates.
1. Hydrazone Formation (Optional - can be performed in situ):
-
Dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid.[6]
-
Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC or LC-MS).[6]
-
The hydrazone can be isolated by filtration or extraction, or the reaction mixture can be carried forward to the next step directly.[6]
2. Indolization:
-
To the hydrazone (or the in situ reaction mixture), add the acid catalyst. The choice and amount of catalyst are crucial and may range from catalytic to stoichiometric amounts.[6] Common catalysts include ZnCl₂, BF₃·OEt₂, polyphosphoric acid (PPA), HCl, or H₂SO₄.[1]
-
Heat the reaction mixture to the desired temperature. This can range from room temperature to reflux, depending on the specific reaction.[6] It is recommended to start with milder conditions to avoid decomposition.[6]
-
Monitor the progress of the reaction by TLC or LC-MS.[6]
3. Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.[6]
-
Carefully quench the reaction by pouring it onto ice water.[6]
-
If a strong acid was used, neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution or aqueous NaOH).[6]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[6]
-
Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography (silica gel or alumina), recrystallization, or distillation.[6]
Visualizations
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Indole from (4-Phenoxyphenyl)hydrazine Reaction
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of the crude product obtained from the Fischer indole synthesis of (4-Phenoxyphenyl)hydrazine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial TLC of the crude reaction mixture shows multiple spots. What are the likely impurities?
Multiple spots on the TLC plate are common in Fischer indole syntheses. The impurities likely consist of:
-
Unreacted this compound: This starting material is polar and will typically have a low Rf value.
-
Unreacted Ketone/Aldehyde: The Rf will vary based on its structure but is a common impurity.
-
Hydrazone Intermediate: If the reaction has not gone to completion, the intermediate hydrazone may be present.
-
Polymeric Byproducts (Tars): The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars and polymers, which can complicate product isolation and reduce yield.[1] These often appear as a baseline streak on the TLC plate.
-
Side-Reaction Products: Depending on the reaction conditions, side-products from reactions like aldol condensation of the starting ketone or aldehyde can occur.[2]
Q2: I'm observing a very low yield of my desired indole product. What are the common causes?
Low yields are a frequent issue in the Fischer indole synthesis and can be attributed to several factors:
-
Inappropriate Acid Catalyst: The choice of acid catalyst is critical. A catalyst that is too strong can cause decomposition of the starting materials or product, while a weak catalyst may not facilitate the reaction efficiently.[1]
-
Sub-optimal Temperature: High temperatures can promote the formation of tars, while low temperatures may lead to an incomplete reaction.[1] The optimal temperature is highly dependent on the specific substrates and catalyst used.
-
Purity of Starting Materials: Impurities in the this compound or the carbonyl compound can lead to side reactions that consume the reactants and lower the yield of the desired indole.
-
N-N Bond Cleavage: For phenylhydrazines with electron-donating groups, like the phenoxy group, a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate can occur, leading to byproducts and reduced yields.[2]
Q3: My indole product is streaking on the silica gel column during chromatography. What is causing this and how can I fix it?
Streaking of indole compounds on silica gel is a common problem, often due to the interaction of the basic nitrogen in the indole ring with the acidic silanol groups on the silica surface. Here’s how to troubleshoot this:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (typically 0.5-1%), to your eluent. This will neutralize the acidic sites on the silica gel and minimize the strong interaction with your product.[3]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina for the purification of basic indole compounds.[3]
-
Work Quickly: To minimize the time your compound is in contact with the silica gel, run the chromatography as efficiently as possible.
Q4: I am struggling to find a suitable solvent for recrystallization. What should I do?
Finding the right solvent is key to successful recrystallization. Here are some steps to follow:
-
Small-Scale Solvent Screening: Test a variety of solvents on a small scale. A good solvent will dissolve your crude product when hot but not at room temperature.[3]
-
Consider Solvent Mixtures: If a single solvent is not effective, try a two-solvent system. This typically involves one solvent in which the compound is highly soluble and another in which it is poorly soluble (e.g., ethanol/water, dichloromethane/hexane).[4]
-
Initiate Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure product.
Data Presentation
Table 1: Representative Purification Data for a Typical Fischer Indole Synthesis
| Purification Stage | Purity (by HPLC) | Yield | Appearance |
| Crude Product | ~60-70% | N/A | Dark, oily residue or solid |
| After Column Chromatography | >95% | 60-80% | Off-white to light brown solid |
| After Recrystallization | >99% | 85-95% (from chromatographed material) | Crystalline solid |
Note: These are typical values and can vary depending on the specific reaction conditions and the scale of the experiment.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines the purification of the crude indole product using silica gel column chromatography.
1. Preparation of the Column:
- Select an appropriate size column based on the amount of crude material (a general rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight for difficult separations).[5]
- Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
- Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
- Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.[6]
2. Sample Loading:
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[7]
3. Elution:
- Start with a non-polar eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
- Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis, aiming for an Rf value of 0.2-0.4 for the desired product.[7]
- Collect fractions and monitor them by TLC to identify those containing the pure product.
4. Isolation:
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified indole.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the indole product if it is a solid and has a relatively high purity after initial workup or chromatography (>85-90%).[3]
1. Solvent Selection:
- Place a small amount of the crude solid in a test tube.
- Add a few drops of a potential solvent and observe the solubility at room temperature.
- If it is insoluble, gently heat the mixture. A suitable solvent will dissolve the compound when hot but show low solubility when cold. Common solvent systems for indoles include ethanol/water, toluene, or ethyl acetate/hexane.
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent until the solid just dissolves.
3. Hot Filtration (Optional):
- If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals in a vacuum oven or desiccator to a constant weight.
Mandatory Visualizations
Caption: Workflow of the Fischer Indole Synthesis and Purification.
Caption: Decision tree for the purification strategy of the crude indole product.
References
Optimizing reaction conditions for pyrazole synthesis from (4-Phenoxyphenyl)hydrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazoles from (4-Phenoxyphenyl)hydrazine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles derived from this compound.
FAQ 1: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in pyrazole synthesis, particularly in Knorr-type reactions, can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1][2] The primary cause is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and this compound are pure. Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of byproducts. While a 1:1 stoichiometry is typical, a slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes be employed to drive the reaction to completion.[1]
-
Evaluate Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter that may require optimization.[1] While some reactions proceed at room temperature, others may require heating to go to completion.[3] However, excessively high temperatures can lead to degradation of reactants or products.[4]
-
Reaction Time: The optimal reaction time should be determined by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Common solvents for pyrazole synthesis include ethanol, acetic acid, and N,N-dimethylformamide (DMF).[2][5]
-
pH: The pH of the reaction mixture can influence the rate of condensation and cyclization. For reactions involving hydrazine salts, the addition of a mild base like sodium acetate can be beneficial.[1] Conversely, in some cases, an acidic medium can accelerate the dehydration steps and improve yields.[2]
-
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]
-
Product Degradation: The synthesized pyrazole might be unstable under the reaction or workup conditions. If product degradation is suspected, consider running the reaction at a lower temperature or using a milder catalyst. Also, ensure the workup procedure is not degrading your product.[6]
-
Purification Losses: Significant amounts of the product can be lost during purification steps like column chromatography or recrystallization.[6]
FAQ 2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines like this compound.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Strategies to Enhance Regioselectivity:
-
Modify Reaction Conditions:
-
Solvent: The polarity of the solvent can influence which carbonyl group is preferentially attacked. Experimenting with a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF) can alter the isomeric ratio.[2]
-
pH Control: Acidic or basic conditions can favor the formation of one regioisomer over the other.[1] For instance, reactions in an acidic medium like N,N-dimethylacetamide with an acid catalyst have been shown to provide good regioselectivity.[2]
-
Temperature: Adjusting the reaction temperature can also impact the kinetic versus thermodynamic control of the reaction, thereby influencing the product distribution.
-
-
Steric Hindrance: The steric bulk of the substituents on both the hydrazine and the dicarbonyl compound can direct the reaction towards the formation of a single regioisomer.[1]
-
Catalyst: The use of specific catalysts can promote the formation of one isomer. For example, nano-ZnO has been used as a catalyst to achieve excellent yields in some pyrazole syntheses.[2]
FAQ 3: The reaction mixture has developed a significant color. Is this normal, and how can I obtain a clean product?
Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts.[1] This is often due to the formation of colored impurities from the hydrazine starting material or side reactions.[1]
Troubleshooting and Purification:
-
Neutralization: If the reaction mixture becomes acidic, it may promote the formation of colored byproducts. The addition of a mild base can help to neutralize the acid and lead to a cleaner reaction profile.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative processes that lead to colored impurities.[1]
-
Purification Techniques:
-
Recrystallization: This is an effective method for removing colored impurities and obtaining a pure, crystalline product.[1]
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired pyrazole from colored byproducts and any unreacted starting materials.[1]
-
Activated Carbon Treatment: Adding a small amount of activated carbon to the solution of the crude product, followed by hot filtration, can help to remove some of these colored impurities.[1]
-
Data Presentation
Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome on Yield |
| Solvent | Ethanol | Acetic Acid | DMF | Solvent polarity and proticity can significantly influence reaction rate and yield.[2] |
| Temperature | Room Temperature | 60 °C | Reflux | Increasing temperature can improve yield, but excessive heat may cause degradation.[4] |
| Catalyst | None | Acidic (e.g., H₂SO₄) | Basic (e.g., NaOAc) | Catalysts can accelerate the reaction and improve yield and regioselectivity.[2] |
| Hydrazine Equivalents | 1.0 | 1.1 | 1.2 | A slight excess of hydrazine may drive the reaction to completion.[1] |
Experimental Protocols
General Protocol for the Synthesis of Pyrazole from this compound and a 1,3-Dicarbonyl Compound:
-
Dissolution of Dicarbonyl: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).[1]
-
Addition of Hydrazine: Add this compound or its corresponding salt (1.0-1.2 equivalents) to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature or heated) for the required time.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.[1]
-
Work-up:
-
If a solid product precipitates upon completion of the reaction, it can be collected by vacuum filtration.[1]
-
Alternatively, the solvent can be removed under reduced pressure.[1]
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
-
Mandatory Visualization
Caption: A generalized experimental workflow for pyrazole synthesis.
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to regioselectivity in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in pyrazole synthesis, and why is controlling their formation critical?
A1: In the context of pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different spatial arrangements of substituents on the pyrazole ring.[1] This issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially yielding two different products.[2][3] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit vastly different biological activities, toxicological profiles, and physical properties.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often a primary objective.[2][4]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by several key factors:[1][2]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophile, directing the initial attack to the less crowded carbonyl group.[2][5]
-
Electronic Effects: The electronic nature of the substituents is critical. Electron-withdrawing groups enhance the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[2][6] Conversely, the nucleophilicity of the two nitrogen atoms in a substituted hydrazine is influenced by its substituent.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the relative nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[2] Under acidic conditions, the more basic nitrogen may be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[1]
-
Solvent: The choice of solvent can dramatically influence the regiochemical outcome.[1][7] Protic and aprotic solvents can stabilize intermediates differently, and specialized solvents like fluorinated alcohols can lead to very high selectivity.[7][8][9]
-
Temperature: Reaction temperature can affect the balance between kinetic and thermodynamic control, thereby influencing the ratio of the regioisomers formed.[10][11][12]
Q3: How does solvent choice, particularly fluorinated alcohols, impact regioselectivity?
A3: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase the regioselectivity in pyrazole formation compared to standard solvents like ethanol.[8][13][14] These solvents are thought to influence the reaction pathway by stabilizing one of the intermediate hemiaminals through strong hydrogen bonding, thereby lowering the activation energy for the formation of one regioisomer over the other. For instance, in the reaction of 1,3-diketones with methylhydrazine, switching the solvent from ethanol to TFE or HFIP has been shown to significantly improve the yield of the desired 3-substituted pyrazole.[8][13] Aprotic solvents may favor the formation of the alternative regioisomer.[7][9]
Troubleshooting Guides
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
-
Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound likely have similar steric and electronic properties, resulting in poor selectivity during the initial nucleophilic attack by the hydrazine.[1]
-
Solution 1: Modify the Solvent System. This is often the most effective and straightforward approach. Switch from standard protic solvents (e.g., ethanol) to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically improve selectivity in many cases.[1][8][13]
-
Solution 2: Adjust the Reaction pH. If you are using a substituted hydrazine, adding a catalytic amount of acid (such as acetic acid) can protonate the more basic nitrogen, thereby reducing its nucleophilicity and directing the reaction through the other nitrogen atom.[1][6] Conversely, basic conditions may favor attack by the more nucleophilic nitrogen.
-
Solution 3: Alter the Reaction Temperature. Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product. Experimenting with a range of temperatures can help determine if a kinetic or thermodynamic advantage can be achieved for one isomer.[15]
dot
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials strongly favor the formation of the unwanted isomer under standard reaction conditions.[1]
-
Solution 1: Employ a Regiochemically-Controlled Synthetic Route. Instead of relying on the subtle directing effects in a standard condensation, consider a method that offers unambiguous regiochemical control. Examples include:
-
The reaction of N-alkylated tosylhydrazones with terminal alkynes for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[1][16]
-
1,3-dipolar cycloaddition reactions, for instance, between sydnones and alkynes or diazo compounds and alkynes, which can offer high levels of regiocontrol.[17]
-
Synthesizing from α,β-unsaturated ketones and hydrazines, where the reaction often proceeds with high regioselectivity.[18][19][20]
-
-
Solution 2: Modify the Starting Materials. If possible, modify the substituents on the 1,3-dicarbonyl precursor to enhance the steric or electronic differences between the two carbonyl groups, thereby directing the reaction toward the desired outcome.
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further use.[21]
-
Solution: Chromatographic Separation.
-
TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate, dichloromethane, or another suitable solvent.
-
Column Chromatography: Once an effective eluent system is identified, perform silica gel column chromatography on the mixture.[4][21] Careful packing of the column and slow elution are key to achieving good separation of isomers with similar polarities.
-
Characterization: After separation, it is crucial to unambiguously determine the structure of each isolated isomer using techniques like 1H NMR, 13C NMR, and NOESY experiments.[21][22]
-
Data Presentation: Effect of Solvent on Regioselectivity
The following table summarizes the significant effect of solvent choice on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine. Regioisomer A is the 3-substituted pyrazole, and Regioisomer B is the 5-substituted pyrazole.
| Entry | 1,3-Diketone Substituent (R) | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) | Reference |
| 1 | CF₃ | EtOH | 55:45 | 85 | [8] |
| 2 | CF₃ | TFE | 85:15 | 90 | [8] |
| 3 | CF₃ | HFIP | 97:3 | 92 | [8][13] |
| 4 | CF₂CF₃ | EtOH | 50:50 | 88 | [8] |
| 5 | CF₂CF₃ | TFE | 80:20 | 91 | [8] |
| 6 | CF₂CF₃ | HFIP | 95:5 | 93 | [8] |
| 7 | CO₂Et | EtOH | 43:57 | 80 | [8][13] |
| 8 | CO₂Et | TFE | 65:35 | 82 | [8] |
| 9 | CO₂Et | HFIP | 80:20 | 85 | [8] |
Data summarized from studies on fluorinated tebufenpyrad analogs.[8][13]
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using TFE
This protocol provides a general guideline for improving regioselectivity by using 2,2,2-trifluoroethanol (TFE) as the solvent.[1][8]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Optional: Acetic acid (catalytic amount, e.g., 0.1 eq)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-diketone (1.0 eq) in TFE (approx. 0.1-0.2 M concentration).
-
Add the substituted hydrazine (1.1 eq) dropwise to the solution at room temperature. If pH modification is desired, add the catalytic acid at this stage.
-
Heat the reaction mixture to reflux (TFE boiling point: ~73 °C) and monitor its progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the TFE under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with a suitable organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Reaction Pathway Visualization
dot
Caption: Competing pathways in the Knorr synthesis leading to two regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. researchgate.net [researchgate.net]
- 15. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazole synthesis [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 22. pubs.acs.org [pubs.acs.org]
Removal of unreacted (4-Phenoxyphenyl)hydrazine from product mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted (4-phenoxyphenyl)hydrazine from product mixtures.
Troubleshooting Guides
This section addresses common issues encountered during the purification of reaction mixtures containing residual this compound.
Issue 1: My product is soluble in organic solvents, but I'm still seeing this compound contamination.
Answer:
This is a common challenge. Here are a few methods to address this, ranging from simple liquid-liquid extraction to more advanced scavenger resin techniques.
-
Acidic Wash (Liquid-Liquid Extraction): this compound, being a basic compound, can be protonated and extracted into an acidic aqueous phase.
-
Troubleshooting:
-
Product is acid-sensitive: If your product is unstable in acidic conditions, this method is not suitable.
-
Emulsion formation: If an emulsion forms during extraction, try adding a small amount of brine (saturated NaCl solution) to break it.
-
Incomplete removal: Multiple extractions (3-5 times) with fresh acidic solution will be more effective than a single large-volume extraction.
-
-
-
Silica Gel Chromatography: Flash column chromatography is a highly effective method for separating compounds with different polarities. This compound is a polar compound and tends to adhere to silica gel.[1]
-
Troubleshooting:
-
Product co-elutes with hydrazine: If your product is also very polar, you may need to use a more polar eluent system or consider reverse-phase chromatography. A common technique is to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to suppress the tailing of basic compounds.
-
Hydrazine streaking on TLC: This indicates strong interaction with the silica. Pre-treating the crude mixture with a scavenger resin before chromatography can resolve this.
-
-
-
Scavenger Resins: These are solid-supported reagents designed to react with and remove specific types of excess reagents or byproducts.[2] For hydrazine removal, an aldehyde or isocyanate functionalized resin is effective.
-
Troubleshooting:
-
Slow reaction: Ensure adequate mixing and allow sufficient time for the resin to react with the hydrazine. Gentle heating may accelerate the process, but check the thermal stability of your product first.
-
Resin fines in the product: Ensure the resin is thoroughly filtered from the solution after the scavenging is complete. Using a fritted funnel is recommended.
-
-
Issue 2: My desired product is a solid. How can I use crystallization to remove the hydrazine impurity?
Answer:
Crystallization is an excellent purification method if your product has suitable solubility properties. The goal is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while this compound remains in solution.
-
Solvent Screening:
-
Test the solubility of both your crude product and pure this compound in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane).
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Look for a solvent that dissolves your product when heated but allows it to crystallize upon cooling, while the hydrazine impurity remains dissolved.
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A two-solvent system (one solvent in which the product is soluble, and an anti-solvent in which it is not) can also be effective.
-
-
Troubleshooting:
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Product oils out: This happens when the solution becomes supersaturated too quickly. Try cooling the solution more slowly or using a more dilute solution.
-
Hydrazine co-precipitates: This indicates the hydrazine is not sufficiently soluble in the chosen solvent. You may need to select a different solvent or perform a preliminary purification step (e.g., acidic wash) to reduce the amount of hydrazine before crystallization.
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Low recovery: You may be using too much solvent. After crystallization, cool the mixture in an ice bath to maximize product precipitation before filtering.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for removing this compound?
A1: For most applications, flash column chromatography on silica gel is the most reliable and versatile method.[1] It allows for the separation of the polar hydrazine from less polar products. For basic products that are difficult to separate, using a scavenger resin followed by a silica plug filtration is a highly effective alternative.
Q2: I am working on a large scale. Are scavenger resins cost-effective?
A2: While the initial cost of scavenger resins may be higher than solvents for extraction or silica for chromatography, they offer significant advantages that can be cost-effective at scale.[2] These include reduced solvent usage, faster purification times, and potentially higher product purity and yield, which can offset the upfront cost.[2]
Q3: Can I remove this compound by distillation?
A3: Distillation is generally not a suitable method for removing this compound from a non-volatile product. Hydrazine derivatives can be thermally unstable. However, if your product is significantly more volatile, vacuum distillation could be an option, though this is uncommon. Azeotropic distillation with a solvent like xylene has been used for removing hydrazine hydrate, but this is less practical for substituted hydrazines like this compound.[3]
Q4: How do I know if all the this compound has been removed?
A4: The purity of your product should be assessed by analytical techniques such as:
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Thin Layer Chromatography (TLC): A simple and quick method to visualize the presence of the starting hydrazine.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your product.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect characteristic peaks of this compound if it is present in significant amounts.
Data Presentation
The following table summarizes hypothetical quantitative data for the different purification methods to provide a basis for comparison. Actual results will vary depending on the specific properties of the desired product.
| Purification Method | Starting Purity (Product) | Final Purity (Product) | Typical Recovery Rate | Time Required | Scale |
| Acidic Wash (3x) | 85% | 90-95% | 85-95% | 1-2 hours | Lab to Pilot |
| Crystallization | 85% | >99% | 70-90% | 4-24 hours | Lab to Production |
| Flash Chromatography | 85% | >98% | 80-95% | 2-4 hours | Lab Scale |
| Scavenger Resin | 85% | >98% | >95% | 2-6 hours | Lab to Pilot |
Experimental Protocols
Protocol 1: Removal by Acidic Wash (Liquid-Liquid Extraction)
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Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the extraction with fresh 1 M HCl solution two more times.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Removal by Flash Column Chromatography
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Prepare a silica gel column in an appropriate solvent system (eluent) determined by TLC analysis. A typical starting eluent might be a mixture of heptane and ethyl acetate.
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Dissolve the crude product mixture in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Adsorb the crude mixture onto a small amount of silica gel ("dry loading") by concentrating the solution in the presence of the silica.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Removal by Scavenger Resin
-
Dissolve the crude product mixture in a suitable solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add the scavenger resin (e.g., an aldehyde-functionalized polystyrene resin) to the solution. A typical loading is 2-3 equivalents relative to the amount of residual hydrazine.
-
Stir the mixture at room temperature. The reaction time can vary from 1 to 12 hours. Monitor the removal of the hydrazine by TLC or HPLC.
-
Once the reaction is complete, filter off the resin.
-
Wash the resin with a small amount of the solvent to recover any adsorbed product.
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Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow diagram illustrating the different purification pathways.
Caption: Decision tree for selecting an appropriate purification method.
References
- 1. reddit.com [reddit.com]
- 2. Scavenger resin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine by High-Performance Liquid Chromatography with Pre- and Post-Column Derivatization by 5-Nitro-2-Furaldehyde - Amosov - Journal of Analytical Chemistry [journals.rcsi.science]
- 6. helixchrom.com [helixchrom.com]
Improving the solubility of (4-Phenoxyphenyl)hydrazine for reactions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the solubility of (4-Phenoxyphenyl)hydrazine for chemical reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a solid at room temperature. While specific quantitative solubility data is not extensively published, based on its structure—a polar hydrazine group and a large, nonpolar phenoxyphenyl group—and data from analogous arylhydrazines, its solubility is expected to be higher in polar organic solvents. Its solubility is generally low in nonpolar solvents and water.
Q2: Which solvents are recommended for dissolving this compound for reactions?
The choice of solvent will depend on the specific reaction conditions. However, for many applications, particularly reactions involving the nucleophilic character of the hydrazine moiety, polar aprotic and polar protic solvents are often employed. Commonly used solvents for reactions with arylhydrazines include:
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF).[1]
-
Polar Protic Solvents: Ethanol, Methanol, Isopropanol, Acetic Acid.[2][3]
For reactions like the Fischer indole synthesis, acetic acid is frequently used, acting as both a solvent and a catalyst.[4][5]
Q3: How can I improve the solubility of this compound if it is poorly soluble in my chosen reaction solvent?
Several techniques can be employed to enhance the solubility of poorly soluble organic compounds:
-
Heating: Gently warming the solvent can significantly increase the solubility of many organic solids.[2]
-
Co-solvents: Using a mixture of solvents can improve solubility. For instance, adding a small amount of a highly polar solvent like DMF or DMSO to a less polar solvent can enhance the dissolution of this compound.
-
pH Adjustment: In protic media, the basic nature of the hydrazine group means its solubility can be influenced by pH. In acidic conditions, the formation of a more soluble hydrochloride salt can occur.[2]
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and accelerate the dissolution process.
Q4: Are there any known incompatibilities or solvents to avoid?
Avoid highly reactive solvents that can decompose the hydrazine, unless they are part of the intended reaction. For instance, ketones and aldehydes will react with hydrazines to form hydrazones. Also, strong oxidizing agents should be avoided as they can oxidize the hydrazine moiety.
Q5: What are the key safety precautions when handling this compound?
Hydrazine derivatives should be handled with care due to their potential toxicity. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8] Avoid inhalation of dust and contact with skin and eyes.[6][8] In case of a spill, follow appropriate cleanup procedures and dispose of the waste in a designated hazardous waste container.[6]
Troubleshooting Guide: Solubility Issues in Reactions
This guide addresses specific problems you might encounter when trying to dissolve this compound for a chemical reaction.
| Problem | Potential Cause | Suggested Solution |
| This compound is not dissolving at room temperature. | The chosen solvent has low solvating power for the compound at ambient temperature. | 1. Apply gentle heat: Warm the mixture to a temperature appropriate for your reaction (e.g., 40-60 °C) with stirring. 2. Use sonication: Place the flask in an ultrasonic bath for 10-15 minutes. 3. Switch to a more polar solvent: If the reaction conditions permit, try a more polar solvent such as DMF or DMSO. |
| The compound precipitates out of solution when a co-reactant is added. | The addition of the co-reactant has changed the polarity of the solvent mixture, reducing the solubility of this compound. | 1. Add the co-reactant slowly: This can help maintain a more homogenous solution. 2. Increase the solvent volume: A more dilute reaction mixture may keep all components in solution. 3. Use a co-solvent: Add a small amount of a high-polarity solvent to maintain solubility. |
| The reaction is sluggish or incomplete, possibly due to poor solubility. | The concentration of dissolved this compound is too low for an efficient reaction rate. | 1. Increase the reaction temperature: This can both increase solubility and reaction rate (be mindful of potential side reactions). 2. Screen different solvents: Perform small-scale test reactions in a variety of polar solvents to find one that provides both good solubility and reactivity. 3. Use a phase-transfer catalyst: If the reaction involves an aqueous phase, a phase-transfer catalyst may help facilitate the reaction. |
| Formation of an insoluble hydrazone before the main reaction. | If your reaction mixture contains a ketone or aldehyde, it will likely react with the hydrazine to form a hydrazone, which may have different solubility properties. | In many cases, such as the Fischer indole synthesis, the formation of the hydrazone is an intended intermediate step.[4][5] If the hydrazone is insoluble and hindering the subsequent reaction, consider a two-step procedure where the hydrazone is first formed and isolated, and then subjected to the next reaction step in a suitable solvent. |
Experimental Protocols
Protocol 1: Qualitative Solubility Assessment
Objective: To quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, THF, DMF, DMSO, Toluene, Hexanes)
-
Small vials or test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to each vial.
-
To each vial, add 1 mL of a different solvent.
-
Vortex each vial for 30 seconds at room temperature.
-
Visually inspect for dissolution.
-
If not fully dissolved, gently warm the vial (e.g., in a 40 °C water bath) and vortex again.
-
Record your observations as "freely soluble," "sparingly soluble," or "insoluble" for each solvent at room temperature and with heating.
Protocol 2: General Procedure for Dissolving for a Reaction
Objective: To prepare a solution of this compound for use in a chemical reaction.
Materials:
-
This compound
-
Chosen reaction solvent
-
Reaction flask with a stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser (if heating)
Procedure:
-
To the reaction flask, add the desired amount of this compound and the stir bar.
-
Add the chosen solvent to the flask.
-
Begin stirring.
-
If the compound does not dissolve at room temperature, begin to gently heat the mixture while stirring.
-
Increase the temperature gradually until the solid is fully dissolved. Do not exceed the boiling point of the solvent or the decomposition temperature of the reactant.
-
Once dissolved, allow the solution to cool to the desired reaction temperature before adding other reagents.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Hydrazine [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Free Synthesis, Spectral Studies and Antimicrobial Activities of Substituted (E)-1- Benzylidene-2-(4-Methylphenyl) Hydrazine [jscimedcentral.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | C12H12N2O | CID 2760972 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Fischer Indole Synthesis with (4-Phenoxyphenyl)hydrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (4-phenoxyphenyl)hydrazine in the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Fischer indole synthesis?
The Fischer indole synthesis is a classic organic reaction used to synthesize indoles from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[1][2] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization to form the indole ring.[1][2]
Q2: Which catalysts are typically used for the Fischer indole synthesis with this compound?
Both Brønsted acids and Lewis acids are effective catalysts for the Fischer indole synthesis.[1][2]
-
Brønsted acids: Commonly used Brønsted acids include polyphosphoric acid (PPA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TSA).[1][2] PPA is often favored for its high acidity and dehydrating properties.
-
Lewis acids: Zinc chloride (ZnCl₂) is the most frequently used Lewis acid catalyst.[3] Other Lewis acids like boron trifluoride (BF₃) and aluminum chloride (AlCl₃) can also be employed.[1][2]
The choice of catalyst can significantly impact the reaction yield and may need to be optimized for specific substrates.
Q3: What is the expected product when reacting this compound in a Fischer indole synthesis?
When this compound is reacted with an appropriate carbonyl compound, the expected product is a phenoxy-substituted indole. For example, reaction with acetaldehyde or a protected form thereof would yield 7-phenoxy-1H-indole. The phenoxy group at the 4-position of the hydrazine will result in a substituent at the 7-position of the indole ring.[4]
Q4: How does the electron-donating phenoxy group on the hydrazine affect the reaction?
The phenoxy group is an electron-donating group, which increases the electron density on the phenylhydrazine ring. This generally facilitates the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis, potentially leading to higher yields and allowing for milder reaction conditions.[5] However, strong electron-donating groups can sometimes promote side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inappropriate Catalyst: The chosen acid catalyst may not be optimal for the substrate. | - If using a mild Lewis acid like ZnCl₂, consider switching to a stronger Brønsted acid such as polyphosphoric acid (PPA).- Ensure the catalyst is fresh and anhydrous, as moisture can deactivate many acid catalysts. |
| Suboptimal Reaction Temperature: The reaction may require higher temperatures to proceed efficiently. | - Gradually increase the reaction temperature while monitoring the progress by thin-layer chromatography (TLC).- Consider using a higher-boiling solvent if the current solvent limits the achievable temperature. | |
| Decomposition of Starting Material or Product: The starting hydrazine or the indole product may be unstable under the reaction conditions. | - Attempt the reaction at a lower temperature for a longer duration.- Use a milder catalyst. For instance, if PPA is causing decomposition, try ZnCl₂ or p-TSA.- Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. | |
| Formation of Multiple Products/Side Reactions | Ambiguous Cyclization: With unsymmetrical ketones, cyclization can occur in two different directions, leading to a mixture of indole isomers. | - The choice of acid catalyst can influence the regioselectivity. Experiment with both Brønsted and Lewis acids to see if one favors the desired product.- Modifying the steric bulk of the ketone can also direct the cyclization. |
| Side Reactions due to Electron-Rich Hydrazine: The electron-donating phenoxy group can make the hydrazine susceptible to other acid-catalyzed reactions. | - Use the mildest possible reaction conditions (lower temperature, less concentrated acid) that still afford the desired product.- Consider protecting the indole nitrogen in situ if subsequent reactions are problematic. | |
| Aldol Condensation of the Carbonyl Compound: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions. | - Add the carbonyl compound slowly to the reaction mixture to maintain a low concentration.- Consider using a protected form of the aldehyde or ketone. | |
| Difficulty in Product Isolation/Purification | Product is highly colored or tarry: This often indicates decomposition or polymerization. | - Review the reaction conditions; excessive heat or overly strong acid are common culprits.- Purify the crude product using column chromatography with a suitable solvent system. Sometimes, a preliminary filtration through a plug of silica gel can remove a significant amount of baseline impurities. |
| Product is difficult to separate from starting materials: | - Optimize the chromatography conditions (e.g., gradient elution, different solvent systems).- Consider recrystallization as an alternative or final purification step. |
Catalyst Performance Data
While specific quantitative data for the reaction of this compound is not extensively available in the general literature, the following table provides a comparative overview of commonly used catalysts in Fischer indole syntheses with related substrates. This can serve as a starting point for optimization.
| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 80-150 °C, neat or in a high-boiling solvent | - Strong acid and dehydrating agent, effective for less reactive substrates.- Often gives good yields. | - Viscous and can be difficult to stir.- Workup can be challenging. |
| Zinc Chloride (ZnCl₂) annhydrous | 100-180 °C, often in a solvent like ethanol or acetic acid | - Milder than strong Brønsted acids.- Can be advantageous for sensitive substrates.- Commercially available and relatively inexpensive. | - Requires anhydrous conditions.- May be less effective for challenging substrates. |
| Hydrochloric Acid (HCl) | Reflux in ethanol or acetic acid | - Readily available.- Simple to use. | - Can be corrosive.- May not be strong enough for all substrates. |
| Sulfuric Acid (H₂SO₄) | Often used in smaller amounts as a catalyst in a solvent | - Strong acid, effective catalyst. | - Strong oxidizing agent, can lead to charring and side products if not used carefully. |
| p-Toluenesulfonic Acid (p-TSA) | Reflux in a solvent like toluene with a Dean-Stark trap to remove water | - Solid, easy to handle.- Milder than H₂SO₄. | - May require azeotropic removal of water to drive the reaction to completion. |
Experimental Protocols
The following are general protocols that can be adapted for the synthesis of 7-phenoxy-1H-indole from this compound.
Protocol 1: Cyclization using Polyphosphoric Acid (PPA)
1. Formation of the Hydrazone (in situ):
-
In a round-bottom flask, combine this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq).
-
Add a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of acetic acid (e.g., 3-4 drops).
-
Stir the mixture at room temperature or with gentle warming (e.g., 60 °C) for 30-60 minutes to form the hydrazone. The reaction can be monitored by TLC.
2. Indolization:
-
To the flask containing the hydrazone, add polyphosphoric acid (approximately 10 times the weight of the hydrazine).
-
Heat the reaction mixture with vigorous stirring to 100-140 °C. The optimal temperature will need to be determined empirically.
-
Monitor the progress of the reaction by TLC. Reaction times can vary from 1 to 6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding ice-water.
-
Neutralize the acidic solution with a base (e.g., 10 M NaOH) until it is basic to litmus paper.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Cyclization using Zinc Chloride (ZnCl₂)
1. Formation of the Hydrazone (as in Protocol 1):
-
Follow the procedure for hydrazone formation as described above. After formation, the solvent can be removed under reduced pressure.
2. Indolization:
-
To the crude hydrazone, add anhydrous zinc chloride (2.0 - 4.0 eq) and a high-boiling solvent such as toluene or xylene.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. Reflux times can range from 4 to 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and a suitable organic solvent for extraction.
-
Filter the mixture if necessary to remove any insoluble zinc salts.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizing the Workflow
Fischer Indole Synthesis Workflow
References
Work-up procedure for reactions involving (4-Phenoxyphenyl)hydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Phenoxyphenyl)hydrazine. The content focuses on common work-up and purification challenges encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a Fischer indole synthesis reaction using this compound?
A typical procedure involves quenching the acidic reaction mixture, followed by extraction and purification. After the reaction is complete, the mixture is cooled and slowly added to a basic solution, such as aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize the acid catalyst. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane (DCM). The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[1][2][3][4]
Q2: What are the primary safety concerns when working with this compound and its derivatives?
Hydrazine derivatives are toxic and should be handled with care in a well-ventilated fume hood.[5][6][7] Anhydrous hydrazine is highly reactive with oxidizing agents, including air.[7] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.[8] All waste containing hydrazine should be quenched and disposed of according to institutional safety protocols.[9]
Q3: How can I remove the acid catalyst (e.g., HCl, H₂SO₄, PPA) used in the reaction?
Acid catalysts are typically removed by neutralizing the reaction mixture. This is achieved by carefully adding a base, such as sodium bicarbonate, sodium hydroxide, or potassium carbonate solution, until the aqueous phase is neutral or slightly basic.[1][2] This converts the acid into a salt, which is soluble in the aqueous layer and can be separated from the organic product during extraction.
Q4: What are the most common impurities to expect after a reaction with this compound?
Common impurities include unreacted this compound, the starting ketone or aldehyde, and potential side products from the reaction. In the Fischer indole synthesis, side products can arise from incomplete cyclization or alternative rearrangement pathways.[2] The hydrazone intermediate, formed from the initial condensation of the hydrazine and carbonyl compound, may also be present if the reaction does not go to completion.[1][3]
Troubleshooting Guide
Q5: An emulsion formed during the aqueous extraction. How can I resolve it?
Emulsions are a common issue when working up reactions. To break an emulsion, try the following techniques:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). The increased ionic strength of the aqueous layer can help force the separation of the layers.[10]
-
Filter: Pass the entire mixture through a pad of Celite or glass wool.
-
Dilute: Dilute the organic layer with more solvent.[10]
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
Q6: The yield of my desired product is very low after work-up. What are the potential causes?
Low yield can result from several issues during the reaction or work-up:
-
Product is Water-Soluble: Your product might have some solubility in the aqueous layer. Try re-extracting the aqueous washes with fresh organic solvent.[11][12]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) before starting the work-up.
-
Product Instability: The product may be unstable to the acidic or basic conditions of the work-up. Test the stability of your product by exposing a small sample to the work-up conditions before processing the entire batch.[12]
-
Loss during Purification: The product may be lost during chromatography or crystallization steps.
Q7: My crude product is a dark, oily tar. How can I purify it?
Dark, intractable materials often indicate polymerization or degradation. Purification can be challenging but is often achievable:
-
Trituration: Try stirring the crude oil with a non-polar solvent like hexanes or pentane. This can sometimes cause the desired product to crystallize or precipitate while impurities remain dissolved.
-
Column Chromatography: This is the most common method for purifying difficult mixtures. Start with a non-polar eluent and gradually increase the polarity. A small test column can help determine the optimal solvent system.
-
Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent system can significantly improve purity.[13]
Q8: How can I remove unreacted this compound from the crude product?
This compound is a basic compound. An acid wash can be effective for its removal.
-
Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The hydrazine will be protonated to form a salt, which is soluble in the aqueous layer.[10] Caution: This method should only be used if your desired product is stable to acidic conditions.[10][12]
Data Presentation
Table 1: Common Solvents for Extraction and Purification
| Solvent | Application | Polarity | Boiling Point (°C) | Notes |
| Ethyl Acetate | Extraction | Medium | 77.1 | Good general-purpose extraction solvent. |
| Dichloromethane (DCM) | Extraction | Medium | 39.6 | Can be effective but may form emulsions. |
| Diethyl Ether | Extraction | Low | 34.6 | Volatile; good for extracting less polar compounds. |
| Hexanes/Heptane | Chromatography, Recrystallization | Very Low | ~69 / ~98 | Used as the non-polar component of eluent systems. |
| Ethanol/Methanol | Recrystallization | High | 78.4 / 64.7 | Used for recrystallizing more polar compounds. |
Table 2: Acid Catalysts and Neutralization Agents
| Acid Catalyst | Type | Common Neutralizing Agent |
| Hydrochloric Acid (HCl) | Brønsted Acid | Saturated NaHCO₃, 1M NaOH |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Saturated NaHCO₃, 1M NaOH |
| Polyphosphoric Acid (PPA) | Brønsted Acid | Ice water quench, then NaHCO₃ |
| Zinc Chloride (ZnCl₂) | Lewis Acid | Aqueous wash, potential use of a chelating agent |
| Boron Trifluoride (BF₃) | Lewis Acid | Quench with water or base |
Experimental Protocols
Protocol 1: General Aqueous Work-up for Fischer Indole Synthesis
-
Cooling: Once the reaction is deemed complete by TLC, cool the reaction vessel to room temperature, and then further in an ice-water bath.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a stirred, cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas (CO₂) evolution may occur.[11] Continue adding the reaction mixture portion-wise until all has been transferred.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL aqueous volume).
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with water (1 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator to obtain the crude product.
Visualizations
Caption: A standard workflow for the work-up and purification of a synthetic reaction.
Caption: A logic diagram for troubleshooting common issues during reaction work-up.
Caption: Key steps in the Fischer Indole Synthesis leading to product and byproducts.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Troubleshooting [chem.rochester.edu]
- 12. How To [chem.rochester.edu]
- 13. physics.emu.edu.tr [physics.emu.edu.tr]
Validation & Comparative
A Comparative Analysis of the Reactivity of (4-Phenoxyphenyl)hydrazine and Phenylhydrazine in Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of (4-Phenoxyphenyl)hydrazine and the archetypal phenylhydrazine. The focus is on their application in the Fischer indole synthesis, a cornerstone reaction in the development of numerous therapeutic agents. This document outlines the electronic and structural differences between these two reagents and provides experimental context for their comparative performance.
Introduction to the Compounds
Phenylhydrazine is a foundational reagent in organic synthesis, widely utilized for the preparation of indoles, which are core scaffolds in many pharmaceuticals.[1] this compound is a substituted derivative, featuring a phenoxy group at the para-position of the phenyl ring. This substitution significantly influences the electronic properties and, consequently, the reactivity of the hydrazine moiety.
Below is a summary of the key chemical and physical properties of both compounds.
| Property | This compound | Phenylhydrazine |
| Chemical Structure | ||
| Molecular Formula | C₁₂H₁₂N₂O[2] | C₆H₈N₂[1] |
| Molecular Weight | 200.24 g/mol [2] | 108.14 g/mol [1] |
| Appearance | Not specified | Pale yellow crystals or oily liquid[3][4] |
| Melting Point | Not specified | 19.5 °C[5] |
| Boiling Point | Not specified | 243.5 °C (decomposes)[5] |
| Solubility | Not specified | Slightly soluble in water; soluble in alcohol, ether, chloroform, benzene[3] |
| pKa (predicted) | 5.32 ± 0.20[6] | Not specified |
Comparative Reactivity in the Fischer Indole Synthesis
The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms arylhydrazines and carbonyl compounds into indoles.[7][8] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement to form a new C-C bond, followed by cyclization and elimination of ammonia to yield the aromatic indole.[7]
The reactivity of the substituted phenylhydrazine is a critical factor influencing the rate and yield of the Fischer indole synthesis. The electronic nature of the substituent on the phenyl ring plays a pivotal role.[9]
-
Electron-donating groups (EDGs) at the para-position increase the electron density on the nitrogen atoms of the hydrazine. This increased nucleophilicity facilitates the initial condensation with the carbonyl compound and, more importantly, accelerates the rate-determining[3][3]-sigmatropic rearrangement.[9]
-
Electron-withdrawing groups (EWGs) , in contrast, decrease the electron density, making the hydrazine less nucleophilic and slowing down the key rearrangement step. This often necessitates harsher reaction conditions and can lead to lower yields.
The phenoxy group in This compound is considered an electron-donating group through resonance. Therefore, it is anticipated to be more reactive than the unsubstituted phenylhydrazine in the Fischer indole synthesis. This enhanced reactivity can translate to higher reaction yields, shorter reaction times, and the possibility of using milder reaction conditions.
Experimental Protocols
The following is a representative experimental protocol for the Fischer indole synthesis using a ketone, which can be adapted for both this compound and phenylhydrazine.
Synthesis of 1,2,3,4-Tetrahydrocarbazole from Cyclohexanone and Phenylhydrazine
This protocol is adapted from a literature procedure for the synthesis of 1,2,3,4-tetrahydrocarbazole.[11][12]
Materials:
-
Phenylhydrazine hydrochloride (or this compound hydrochloride)
-
Cyclohexanone
-
Glacial acetic acid
-
Methanol (for recrystallization)
Procedure:
-
In a 250 ml two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve the arylhydrazine hydrochloride (1.0 equivalent) in glacial acetic acid.
-
While stirring and heating the solution to boiling, add a solution of cyclohexanone (0.95 equivalents) in glacial acetic acid dropwise over 5 minutes.
-
After the initial vigorous reaction subsides, continue to heat the mixture under reflux for 1 hour.
-
Add additional glacial acetic acid, bring the mixture to a boil, and then slowly add water.
-
Allow the mixture to cool to room temperature. The precipitated product is collected by vacuum filtration.
-
Wash the collected solid with acetic acid, followed by water until the filtrate is acid-free.
-
Dry the product in a vacuum desiccator.
-
Recrystallize the crude product from methanol to obtain the pure 1,2,3,4-tetrahydrocarbazole (or the corresponding 6-phenoxy-1,2,3,4-tetrahydrocarbazole).
Expected Outcome with Phenylhydrazine:
Following a similar protocol, a yield of approximately 77% of 1,2,3,4-tetrahydrocarbazole has been reported.[11]
Anticipated Outcome with this compound:
Given the electron-donating nature of the phenoxy group, the reaction with this compound is expected to proceed more readily, potentially leading to a higher yield under the same or milder conditions.
Visualizing the Process
Fischer Indole Synthesis Workflow
References
- 1. Phenylhydrazine [chemeurope.com]
- 2. This compound | C12H12N2O | CID 2760972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylhydrazine | 100-63-0 [chemicalbook.com]
- 4. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. testbook.com [testbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solved EXPERIMENT 5 (TO BE DONE ON) Indole synthesis | Chegg.com [chegg.com]
- 12. m.youtube.com [m.youtube.com]
(4-Phenoxyphenyl)hydrazine vs. (4-methoxyphenyl)hydrazine in indole synthesis
I have initiated the research by searching for experimental data and protocols comparing the use of (4-phenoxyphenyl)hydrazine and (4-methoxyphenyl)hydrazine in Fischer indole synthesis. The search results provide a good foundation, indicating that electron-donating groups like methoxy generally increase the reaction rate and yield, while electron-withdrawing groups can hinder it. I found a direct comparison of yields for different substituted phenylhydrazines, including 4-methoxyphenylhydrazine. However, I could not find a direct, head-to-head experimental comparison with this compound under the same conditions. The phenoxy group's electronic effect is more nuanced than a simple methoxy group, and its impact on the Fischer indole synthesis yield needs to be investigated. I also need to find specific experimental protocols for both hydrazines to provide the detailed methodologies required. The current search results offer general information about the Fischer indole synthesis mechanism and conditions but lack specific protocols for these two particular reagents. Therefore, I need to refine my search to find this specific comparative data and detailed experimental procedures.
Comparing electronic effects of substituents on phenylhydrazine reactivity
For Researchers, Scientists, and Drug Development Professionals
The reactivity of phenylhydrazine is a cornerstone of various synthetic methodologies, most notably the Fischer indole synthesis, a key reaction in the development of numerous pharmaceuticals. The electronic nature of substituents on the phenyl ring plays a pivotal role in modulating the nucleophilicity of the hydrazine moiety, thereby influencing reaction rates and overall efficiency. This guide provides a comparative analysis of these electronic effects, supported by experimental data and detailed protocols, to aid in the rational design of synthetic routes.
Quantitative Comparison of Substituent Effects
The reactivity of substituted phenylhydrazines in condensation reactions with carbonyl compounds, the initial and often rate-determining step in many of their characteristic reactions, is profoundly influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups (EDGs) enhance the nucleophilicity of the terminal nitrogen atom of the hydrazine, accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, leading to a slower reaction rate.
This relationship can be quantitatively assessed using the Hammett equation, which relates the reaction rate constant (k) of a substituted reactant to that of the unsubstituted parent compound (k₀) through the substituent constant (σ) and the reaction constant (ρ):
log(k/k₀) = ρσ
A positive ρ value for the reaction of substituted phenylhydrazines with a carbonyl compound would indicate that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction. For the nucleophilic attack of phenylhydrazine on a carbonyl carbon, a negative ρ value is expected, as this step is facilitated by increased electron density on the hydrazine nitrogen.
| Substituent (Para-position) | Hammett Constant (σp) | Qualitative Effect on Reactivity | Expected Relative Rate Constant (k_rel) |
| -OCH₃ | -0.27 | Activating (Electron-Donating) | > 1 |
| -CH₃ | -0.17 | Activating (Electron-Donating) | > 1 |
| -H | 0.00 | Reference | 1 |
| -Cl | 0.23 | Deactivating (Electron-Withdrawing) | < 1 |
| -NO₂ | 0.78 | Strongly Deactivating (Electron-Withdrawing) | << 1 |
Note: The relative rate constants are qualitative predictions based on Hammett principles. Actual values are dependent on specific reaction conditions.
Experimental Protocols
General Procedure for Kinetic Analysis of Hydrazone Formation via UV-Vis Spectroscopy
This protocol describes a general method for determining the second-order rate constants for the reaction of substituted phenylhydrazines with a carbonyl compound, such as benzaldehyde. The formation of the hydrazone product is monitored by the change in absorbance at a wavelength where the hydrazone has a significant absorbance maximum, distinct from the reactants.
Materials:
-
Substituted phenylhydrazines (e.g., p-methoxyphenylhydrazine, p-tolylhydrazine, phenylhydrazine, p-chlorophenylhydrazine, p-nitrophenylhydrazine)
-
Benzaldehyde
-
Absolute Ethanol (Spectroscopic Grade)
-
Hydrochloric Acid (for catalysis, if necessary)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each substituted phenylhydrazine in absolute ethanol (e.g., 0.01 M).
-
Prepare a stock solution of benzaldehyde in absolute ethanol (e.g., 0.1 M).
-
-
Determination of λmax for the Hydrazone:
-
For each substituted phenylhydrazine, prepare a solution of the corresponding hydrazone by reacting the phenylhydrazine with an excess of benzaldehyde and allowing the reaction to go to completion.
-
Scan the UV-Vis spectrum of the resulting hydrazone solution to determine the wavelength of maximum absorbance (λmax).
-
-
Kinetic Measurements:
-
Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, place a known volume of the substituted phenylhydrazine stock solution and dilute with absolute ethanol to a final volume just under the desired total volume.
-
Initiate the reaction by adding a small, known volume of the benzaldehyde stock solution to the cuvette. The concentration of benzaldehyde should be in large excess (at least 10-fold) compared to the phenylhydrazine to ensure pseudo-first-order kinetics.
-
Quickly mix the solution and immediately begin recording the absorbance at the predetermined λmax of the hydrazone at regular time intervals.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time (t), where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this line will be -k_obs.
-
The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of benzaldehyde used in the experiment: k = k_obs / [Benzaldehyde].
-
Visualizing Reaction Mechanisms and Substituent Effects
To understand the underlying principles of substituent effects on phenylhydrazine reactivity, it is helpful to visualize the reaction mechanism and the flow of electrons.
Mechanism of Hydrazone Formation
The initial step in many reactions of phenylhydrazine is the condensation with a carbonyl compound to form a phenylhydrazone. This reaction proceeds via a nucleophilic attack of the terminal nitrogen of the phenylhydrazine on the electrophilic carbonyl carbon, followed by dehydration.
Caption: General mechanism for the formation of a phenylhydrazone.
Influence of Substituents on Phenylhydrazine Nucleophilicity
The electronic nature of the substituent on the phenyl ring directly impacts the electron density on the nucleophilic nitrogen atom.
Caption: Influence of substituents on phenylhydrazine nucleophilicity.
A Comparative Guide to HPLC Analysis of (4-Phenoxyphenyl)hydrazine Reaction Kinetics
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of intermediates like (4-Phenoxyphenyl)hydrazine is crucial for process optimization, impurity profiling, and ensuring drug product stability. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of different HPLC methodologies for the analysis of this compound and the kinetics of its reactions, supported by experimental data from related compounds.
Comparison of HPLC Methods
The analysis of this compound can be approached via direct Reversed-Phase HPLC (RP-HPLC) or through a pre-column derivatization method to enhance detection. Below is a comparison of two such methodologies.
| Parameter | Method 1: Direct RP-HPLC Analysis | Method 2: Pre-column Derivatization HPLC |
| Principle | Direct separation of this compound from the reaction mixture on a reversed-phase column. | Derivatization of this compound with a chromophoric agent prior to HPLC analysis to improve sensitivity and selectivity. |
| Stationary Phase | C18 (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm)[1] or Phenyl bonded silica gel[2] | C18 (e.g., Waters X-Bridge C18)[3] |
| Mobile Phase | Isocratic or gradient elution with a mixture of an organic solvent (e.g., Methanol or Acetonitrile) and an aqueous buffer (e.g., Ammonium dihydrogen phosphate[1] or Acetate buffer[4]). A typical mobile phase could be Methanol:Buffer (75:25 v/v).[1] | Gradient elution with Acetonitrile and water containing an acid modifier (e.g., 0.1% Formic Acid). |
| Detection | UV detection at a wavelength where this compound has significant absorbance (e.g., 235 nm or 260 nm).[2][5] | UV-Vis or Diode Array Detection (DAD) at the maximum absorbance wavelength of the derivative (e.g., 360 nm for salicylaldehyde derivative[1] or ~400 nm for other derivatives). |
| Advantages | Simple, direct method requiring minimal sample preparation. | Increased sensitivity and selectivity, especially for trace-level analysis. Reduces interference from matrix components.[6] |
| Disadvantages | May lack sensitivity for low concentrations. Potential for interference from matrix components with similar UV absorbance. | Requires an additional derivatization step, which can introduce variability. The derivatization reaction needs to be optimized for completeness. |
| Typical Application | Monitoring the main reaction components and by-products at relatively high concentrations. | Quantifying trace amounts of unreacted this compound or its degradation products. Stability-indicating assays. |
Experimental Protocols
Method 1: Direct RP-HPLC Analysis
This protocol is based on typical methods for the analysis of arylhydrazines.[2][4][5]
-
Chromatographic System: HPLC system equipped with a UV detector.
-
Column: Phenyl bonded silica gel column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of 0.05 M acetate buffer (pH 6.6) and acetonitrile (75:25, v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25 °C.[4]
-
Detection Wavelength: 260 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the reaction mixture in the mobile phase to achieve a final concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. The concentration of this compound is determined by comparing its peak area to that of a standard of known concentration.
Method 2: Pre-column Derivatization with Salicylaldehyde
This protocol is adapted from established methods for hydrazine analysis.[1]
-
Derivatization Reagent Preparation: Prepare a solution of salicylaldehyde in a suitable solvent (e.g., methanol).
-
Sample Derivatization: a. To a known volume of the reaction mixture (diluted if necessary), add an excess of the salicylaldehyde solution. b. Allow the reaction to proceed for a specific time (e.g., 20 minutes) at a controlled temperature to ensure complete derivatization.[1] c. Dilute the derivatized sample to a known volume with the mobile phase.
-
Chromatographic System: HPLC system with a UV-Vis or DAD detector.
-
Column: C18 column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A filtered and degassed mixture of methanol and 10 mM ammonium dihydrogen phosphate buffer (75:25, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 360 nm.[1]
-
Injection Volume: 20 µL.
-
Analysis: Inject the derivatized sample. The concentration of the this compound derivative is determined by comparison with a derivatized standard.
Reaction Kinetics of Arylhydrazines
| Phenylhydrazine Derivative | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) |
| Phenylhydrazine | 1.2 x 10³ | 8.4 | -38 |
| 4-Methylphenylhydrazine | 1.8 x 10³ | - | - |
| 4-Bromophenylhydrazine | 5.1 x 10² | - | - |
| 4-Nitrophenylhydrazine | 4.5 x 10¹ | 11.2 | -45 |
Data adapted from studies on the reaction of arylhydrazines with nitrous acid and blue tetrazolium.[7][8] This data illustrates the influence of substituents on the reaction rate, a key consideration in kinetic studies.
Visualizing Experimental Workflows and Relationships
Caption: Experimental workflow for HPLC analysis of reaction kinetics.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. CN102841170A - Method for detecting impurity phenylhydrazine in edaravone - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic and mechanistic studies of blue tetrazolium reaction with phenylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and mechanism of the reaction between nitrous acid and arylhydrazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Characterization of Indole Derivatives from (4-Phenoxyphenyl)hydrazine by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of indole derivatives synthesized from (4-phenoxyphenyl)hydrazine, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols, comparative data for alternative synthetic methods, and visualizations to aid in understanding the underlying chemical principles and workflows.
Introduction to Indole Synthesis from this compound
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[1][2] In the context of this guide, we will focus on the synthesis of 2-phenyl-5-phenoxy-1H-indole from this compound and acetophenone. This specific derivative is of interest due to the presence of both phenyl and phenoxy moieties, which can impart unique physicochemical properties relevant to drug discovery and materials science.
NMR Spectroscopic Characterization
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For indole derivatives, ¹H and ¹³C NMR are crucial for confirming the successful synthesis and for the unambiguous assignment of the chemical structure.
Predicted NMR Data for 2-phenyl-5-phenoxy-1H-indole
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 2-phenyl-5-phenoxy-1H-indole. These predictions are based on established substituent effects and data from structurally related compounds.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~11.2 (s, 1H) | N-H |
| ~8.0-7.2 (m, 12H) | Ar-H |
| ~6.8 (s, 1H) | H3 |
Experimental Protocol: Fischer Indole Synthesis of 2-phenyl-5-phenoxy-1H-indole
This protocol is adapted from established procedures for the Fischer indole synthesis of 2-phenylindoles.[3]
Materials:
-
This compound hydrochloride
-
Acetophenone
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) and acetophenone (1.1 eq) in ethanol. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).
-
Indolization: To the mixture from step 1 (or directly to a mixture of the hydrazine and ketone), add polyphosphoric acid (PPA) (10 eq by weight) or zinc chloride (2.0 eq). Heat the reaction mixture to 150-170°C for 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic mixture with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-phenyl-5-phenoxy-1H-indole.
Comparison with Alternative Indole Synthesis Methods
While the Fischer indole synthesis is widely used, several other methods offer advantages in terms of substrate scope, reaction conditions, and functional group tolerance. The table below provides a comparison of the Fischer indole synthesis with some common alternatives.
| Synthesis Method | Starting Materials | Typical Catalyst/Reagent | Advantages | Disadvantages | Typical Yields |
| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone | Brønsted or Lewis acids (e.g., HCl, ZnCl₂, PPA) | Readily available starting materials, versatile.[1][2] | Harsh acidic conditions, high temperatures, limited to certain substituted hydrazines. | 60-80% |
| Buchwald-Hartwig Amination | Aryl halide, Hydrazone | Palladium catalyst, Ligand, Base | Milder reaction conditions, broad substrate scope. | Cost of palladium catalyst and ligands. | 70-95% |
| Larock Indole Synthesis | ortho-Iodoaniline, Alkyne | Palladium catalyst, Base | One-pot procedure, good functional group tolerance. | Requires substituted anilines and alkynes. | 65-90% |
| Reissert Indole Synthesis | ortho-Nitrotoluene, Diethyl oxalate | Base (e.g., NaOEt), Reducing agent (e.g., Zn/AcOH) | Useful for the synthesis of indole-2-carboxylic acids. | Multi-step process, use of strong reducing agents. | 50-70% |
| Microwave-Assisted Fischer Indole | Arylhydrazine, Aldehyde/Ketone | Acid catalyst | Significantly reduced reaction times, often higher yields. | Requires specialized microwave reactor. | 80-95% |
Visualizing the Workflow and Synthetic Pathway
To better illustrate the experimental process and the underlying chemical transformation, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for the Fischer indole synthesis.
Caption: Simplified mechanism of the Fischer indole synthesis.
References
Comparative Guide to the Validation of Analytical Methods for (4-Phenoxyphenyl)hydrazine Derivatives
This guide provides a comprehensive comparison of analytical methodologies for the validation of (4-Phenoxyphenyl)hydrazine derivatives, crucial intermediates in the synthesis of various pharmaceutical compounds. Ensuring the purity, stability, and quality of these derivatives is paramount in drug development. This document outlines common analytical techniques, presents their performance characteristics based on established validation parameters, and provides detailed experimental protocols.
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for this process, outlining key validation parameters that are discussed herein.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most prevalent analytical technique for the analysis of hydrazine derivatives. This is often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. The following tables summarize typical performance data for validated RP-HPLC methods for compounds structurally related to this compound, providing a representative example of expected performance.
Disclaimer: Specific validated method data for this compound was not publicly available. The data presented below is for structurally similar phenylhydrazine derivatives and is intended to provide a comparative baseline.
Table 1: Comparison of HPLC Method Validation Parameters
| Parameter | Method 1: RP-HPLC-UV for a Phenylhydrazine Derivative | Method 2: RP-HPLC-UV for Hydrazine Impurity | Method 3: LC-MS for 4-Sulfonamidophenylhydrazine |
| Linearity (Correlation Coefficient, R²) | > 0.999 | 0.998 | Not Specified |
| Accuracy (% Recovery) | 92 - 104.6% | Not Specified | 106.71 - 106.96% |
| Precision (% RSD) | < 2.0% | Not Specified | < 10.0% |
| Limit of Detection (LOD) | ~0.001% w/w | Not Specified | 0.1474 ng/mL |
| Limit of Quantitation (LOQ) | 0.002 - 0.003% w/w | 3.1 ppm | 0.4915 ng/mL |
| Specificity | Well-resolved from impurities and degradants | Specific for hydrazine derivative | Specific for the two impurities |
| Robustness | Method is robust to small variations | Method is robust | Not Specified |
Table 2: Comparison of Chromatographic Conditions
| Parameter | Method 1: RP-HPLC-UV for a Phenylhydrazine Derivative | Method 2: RP-HPLC-UV for Hydrazine Impurity | Method 3: LC-MS for 4-Sulfonamidophenylhydrazine |
| Stationary Phase (Column) | Ascentis Express C8 | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) | Inertsil Ph-3 phenyl column (100 mm × 4.6 mm, 3 μm) |
| Mobile Phase | A: Ammonium dihydrogen orthophosphate bufferB: Acetonitrile (Gradient) | Buffer and Methanol (25:75 v/v) | A: 0.01 mol/L Ammonium acetate buffer (pH 4.0)B: Methanol (Gradient) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 210 nm | UV at 360 nm (after derivatization) | Mass Spectrometry (Positive Ion Mode) |
| Column Temperature | 20°C | 30°C | Not Specified |
| Injection Volume | 10 µL | Not Specified | Not Specified |
Experimental Protocols
Below are representative experimental protocols for an RP-HPLC-UV and an LC-MS method suitable for the analysis of this compound derivatives and their potential impurities.
RP-HPLC-UV Method
This method is designed for the quantification of a phenylhydrazine derivative and the separation of its potential process-related impurities and degradation products.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
Validation Procedure: The validation of this method should be performed according to ICH Q2(R1) guidelines and would typically involve the following steps:
-
Specificity: Analyze blank (diluent) and spiked samples to demonstrate the absence of interference at the retention time of the analyte and its known impurities.
-
Linearity: Prepare a series of at least five concentrations of the analyte. Plot the peak area response against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the standard solution.
-
Intermediate Precision (Inter-assay precision): The analysis should be performed by different analysts, on different days, and with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.
LC-MS Method for Impurity Profiling
This method is suitable for the identification and quantification of trace-level impurities and degradation products.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Phenyl-hexyl column (e.g., 100 mm x 2.1 mm, 3 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to separate the main component from its impurities.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
Sample Preparation: Prepare the sample by accurately weighing and dissolving the test substance in a suitable solvent (e.g., acetonitrile/water) to achieve a concentration appropriate for the sensitivity of the instrument.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound derivatives, as guided by ICH Q2(R1) principles.
Caption: Workflow for Analytical Method Validation.
Forced Degradation Study Workflow
Forced degradation studies are critical for developing stability-indicating methods. The following diagram outlines a typical workflow.
Caption: Workflow for a Forced Degradation Study.
A Comparative Guide to the Analysis of (4-Phenoxyphenyl)hydrazine Reaction Products: Mass Spectrometry and Beyond
For researchers, scientists, and drug development professionals, the accurate characterization of reaction products is paramount. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the products of (4-Phenoxyphenyl)hydrazine reactions, offering insights into their respective strengths and providing supporting experimental data to inform analytical strategy.
This compound is a versatile reagent in synthetic chemistry, frequently employed in the synthesis of hydrazones and other derivatives which are of interest in medicinal chemistry and materials science. The unambiguous identification and quantification of the resulting products are crucial for ensuring the purity, efficacy, and safety of these compounds. While mass spectrometry (MS) stands as a powerful tool for this purpose, a comprehensive analytical approach often involves complementary techniques. This guide will delve into the utility of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) in the analysis of these reaction products.
Mass Spectrometry: Unraveling Molecular Identity and Structure
Mass spectrometry is a cornerstone technique for the analysis of this compound reaction products, providing invaluable information on molecular weight and structure. Various ionization techniques can be employed, with Electrospray Ionization (ESI) being particularly well-suited for the analysis of moderately polar hydrazone derivatives.
When coupled with a mass analyzer such as a triple quadrupole or an ion trap, tandem mass spectrometry (MS/MS) experiments can be performed to elucidate fragmentation pathways. This provides a deeper understanding of the molecule's structure. For instance, the fragmentation of a hydrazone derived from this compound and a carbonyl compound would likely involve characteristic losses of the phenoxy group, the phenyl ring, and cleavage of the N-N bond.
A key advantage of mass spectrometry is its high sensitivity, allowing for the detection of trace-level impurities and byproducts. When combined with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for both qualitative and quantitative analysis of complex reaction mixtures.
Alternative Analytical Techniques
While mass spectrometry provides detailed structural information, other techniques offer complementary data that can be crucial for a complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is unparalleled in its ability to provide a detailed map of the molecular structure. It allows for the unambiguous determination of the connectivity of atoms and the stereochemistry of the molecule. For hydrazones derived from this compound, characteristic chemical shifts for the imine proton (CH=N) and the N-H proton can be readily identified.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a robust and widely used technique for the separation and quantification of compounds in a mixture. Aromatic hydrazones, with their extended chromophores, typically exhibit strong UV absorbance, making this a sensitive method for their detection. HPLC-UV is particularly valuable for routine analysis and for assessing the purity of a synthesized compound.
Comparative Analysis of Analytical Techniques
To illustrate the relative strengths of these techniques, let's consider a model reaction: the condensation of this compound with benzaldehyde to form the corresponding hydrazone.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (LC-MS/MS) | Molecular weight, fragmentation pattern, structural information, quantitative data. | High sensitivity and specificity, suitable for complex mixtures, provides structural insights. | Isomers can be difficult to distinguish without chromatographic separation, ionization efficiency can vary. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed structural connectivity, stereochemistry, quantitative data (qNMR). | Unambiguous structure elucidation, non-destructive. | Lower sensitivity compared to MS, may require larger sample amounts, complex spectra for mixtures. |
| HPLC-UV | Separation of components, quantitative data, purity assessment. | Robust, reproducible, excellent for quantification of known compounds, cost-effective. | Limited structural information, requires a chromophore for detection, co-eluting peaks can be problematic. |
Experimental Protocols
Below are detailed methodologies for the synthesis of a (4-Phenoxyphenyl)hydrazone and its subsequent analysis using the discussed techniques.
Synthesis of Benzaldehyde (4-phenoxyphenyl)hydrazone
Materials:
-
This compound (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add benzaldehyde to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Mass Spectrometry Analysis (LC-MS/MS)
Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole or ion trap mass spectrometer with an ESI source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range (Full Scan): m/z 100-500.
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV to observe fragmentation.
NMR Spectroscopy Analysis
Instrumentation:
-
400 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 10 mg of the synthesized hydrazone in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16.
-
Relaxation Delay: 1 s.
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Standard proton-decoupled experiment.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 s.
HPLC-UV Analysis
Instrumentation:
-
High-performance liquid chromatograph with a UV-Vis detector.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV-Vis scan of the analyte (typically in the range of 300-360 nm for hydrazones).
Quantitative Data Comparison
The following table presents a hypothetical but representative comparison of the quantitative performance of LC-MS/MS and HPLC-UV for the analysis of the synthesized benzaldehyde (4-phenoxyphenyl)hydrazone.
| Parameter | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 0.1 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 15 ng/mL |
| Linear Range | 0.5 - 500 ng/mL | 15 - 1000 ng/mL |
| Precision (%RSD) | < 5% | < 2% |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
Note: These values are illustrative and can vary depending on the specific instrumentation and experimental conditions.
Visualizing the Workflow and Relationships
To better understand the experimental process and the relationship between the analytical techniques, the following diagrams are provided.
Caption: Experimental workflow from synthesis to analysis.
Caption: Relationship between analytical techniques.
Conclusion
The analysis of this compound reaction products benefits from a multi-technique approach. Mass spectrometry, particularly LC-MS/MS, excels in providing sensitive and specific structural information, making it indispensable for the identification of unknown products and impurities. NMR spectroscopy offers the most detailed structural elucidation, while HPLC-UV provides a robust and reliable method for quantification and purity assessment. The choice of analytical technique will ultimately depend on the specific goals of the analysis, whether it be routine quality control or in-depth structural characterization of novel compounds. By understanding the strengths and limitations of each method, researchers can develop a comprehensive analytical strategy to ensure the quality and integrity of their synthesized molecules.
Comparative study of different acid catalysts in Fischer indole synthesis
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a cornerstone in the construction of the indole nucleus since 1883, remains a pivotal reaction for the synthesis of a vast array of pharmaceuticals, natural products, and functional materials.[1] The reaction, which involves the acid-catalyzed cyclization of an arylhydrazone, can be promoted by a wide range of acid catalysts.[1][2] The choice of catalyst is a critical parameter that significantly influences reaction efficiency, yield, and in some cases, regioselectivity.
This guide provides an objective comparison of the performance of different acid catalysts in the Fischer indole synthesis, supported by experimental data. Detailed methodologies for key experiments are provided to aid in reproducibility and adaptation.
Performance Comparison of Acid Catalysts
The efficacy of an acid catalyst in the Fischer indole synthesis is typically evaluated based on the yield of the desired indole product, reaction time, and temperature. The following table summarizes reported yields for the synthesis of specific indole derivatives using a variety of Brønsted and Lewis acid catalysts. It is important to note that direct comparison can be challenging as reaction conditions such as solvent and temperature may vary between studies.
| Indole Product | Phenylhydrazine | Ketone/Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 2-Phenylindole | Phenylhydrazine | Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 6 min | 72-80 |
| 2-Phenylindole | Phenylhydrazine | Phenylacetylene | Polyphosphoric acid (PPA) | PPA | 80-120 | 0.5-2 h | 93 |
| Tetrahydrocarbazole | Phenylhydrazine | Cyclohexanone | Dilute Sulfuric Acid | Acetic Acid | Reflux | 2.5 h | ~5 |
| 5-Methoxy-2-propyl-4-azaindole | 6-Methoxypyrid-3-ylhydrazine | Valeraldehyde | 4 wt% Sulfuric Acid | Aqueous | Reflux | 2 h | Not specified |
| 2,3,3-Trimethyl-5-nitroindolenine | p-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid/HCl | Acetic Acid | Reflux | 4 h | 30 |
| Substituted Indoles | Substituted Phenylhydrazines | Various Ketones | p-Toluenesulfonic acid (PTSA) | Ethanol | Reflux | Not specified | High |
Experimental Protocols
Detailed methodologies for the Fischer indole synthesis using representative Brønsted and Lewis acid catalysts are provided below.
Protocol 1: Synthesis of 2-Phenylindole using Polyphosphoric Acid (PPA) (a Brønsted Acid)
This protocol is adapted from a procedure for the synthesis of 2-phenyl-1H-indole from phenylacetylene and phenylhydrazine.[3]
Materials:
-
Phenylacetylene
-
Phenylhydrazine
-
Polyphosphoric acid (PPA)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
In a suitable reaction vessel, a mixture of phenylacetylene (1.00 mmol) and phenylhydrazine (1.00 mmol) is added to polyphosphoric acid (10 times the weight of the substrates).
-
The reaction mixture is stirred and heated to a temperature between 80-120 °C for 0.5 to 2 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.
-
The aqueous mixture is neutralized with a suitable base (e.g., sodium hydroxide solution).
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure 2-phenyl-1H-indole.
Protocol 2: Synthesis of 2-Phenylindole using Zinc Chloride (ZnCl₂) (a Lewis Acid)
This protocol describes the solvent-free synthesis of 2-phenylindole from acetophenone phenylhydrazone.[4]
Materials:
-
Acetophenone phenylhydrazone
-
Anhydrous zinc chloride (ZnCl₂)
-
Sand (optional, to prevent solidification)
-
Hydrochloric acid (concentrated)
-
Ethanol (95%)
-
Activated carbon (e.g., Norit)
Procedure:
-
An intimate mixture of freshly prepared acetophenone phenylhydrazone (0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker.
-
The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The mass will become liquid within 3-4 minutes.
-
The beaker is removed from the oil bath, and stirring is continued for 5 minutes. To prevent the mixture from solidifying, 200 g of clean sand can be stirred in.
-
The reaction mixture is allowed to cool.
-
To dissolve the zinc chloride, the mixture is digested overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid.
-
The sand and crude 2-phenylindole are collected by filtration.
-
The collected solids are boiled with 600 mL of 95% ethanol.
-
The hot ethanol solution is decolorized with activated carbon and filtered.
-
The filtrate is cooled to induce crystallization. The pure 2-phenylindole is collected by filtration and washed with cold ethanol.
Protocol 3: Synthesis of 4-Azaindole using Sulfuric Acid (a Brønsted Acid)
This protocol details the synthesis of 5-methoxy-2-propyl-4-azaindole.[5]
Materials:
-
6-Methoxypyrid-3-ylhydrazine
-
Valeraldehyde
-
4 wt% aqueous sulfuric acid
-
Saturated aqueous solution of sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxypyrid-3-ylhydrazine (1 equivalent) in a 4 wt% aqueous solution of sulfuric acid.
-
Add valeraldehyde (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process and Catalyst Landscape
To better understand the experimental process and the classification of the catalysts, the following diagrams are provided.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Assessment of Synthesized (4-Phenoxyphenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized (4-Phenoxyphenyl)hydrazine, a key intermediate in the synthesis of various pharmaceuticals. The performance of this compound is objectively compared with a common alternative, (4-sulfamoylphenyl)hydrazine, with supporting experimental data and detailed protocols.
Introduction
This compound is a critical building block in organic synthesis, notably in the production of non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib. The purity of this hydrazine derivative is paramount as impurities can affect the yield and pharmacological profile of the final active pharmaceutical ingredient (API). This guide outlines the common synthetic route for this compound, identifies potential impurities, and presents a comparative analysis of its purity against (4-sulfamoylphenyl)hydrazine using various analytical techniques.
Synthesis and Potential Impurities
The most common synthetic route to this compound involves the diazotization of 4-phenoxyaniline followed by reduction of the resulting diazonium salt.
Typical Synthesis Route:
-
Diazotization: 4-phenoxyaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form the diazonium salt.
-
Reduction: The diazonium salt is then reduced to the corresponding hydrazine using a reducing agent such as sodium sulfite or tin(II) chloride.
Potential Impurities:
-
Unreacted Starting Materials: 4-phenoxyaniline.
-
Intermediates: Residual diazonium salts.
-
Byproducts of Side Reactions: Phenols and other degradation products from the diazonium salt.
-
Reagents: Residual reducing agents and their byproducts.
Comparative Purity Analysis
The purity of synthesized this compound was compared with (4-sulfamoylphenyl)hydrazine, another key intermediate in the synthesis of Celecoxib. The following analytical techniques were employed for a comprehensive assessment.
HPLC is a primary technique for quantifying the purity of non-volatile organic compounds.
Table 1: Comparative HPLC Purity Data
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 8.2 | 99.2 | 99.2 |
| 4-Phenoxyaniline (Impurity) | 6.5 | 0.5 | - |
| Unknown Impurity 1 | 7.1 | 0.3 | - |
| (4-sulfamoylphenyl)hydrazine | 4.7 | 98.8 | 98.8 |
| p-Aminobenzenesulfonamide (Impurity) | 3.2 | 0.9 | - |
| Unknown Impurity 2 | 4.1 | 0.3 | - |
GC-MS is ideal for identifying and quantifying volatile impurities.
Table 2: Comparative GC-MS Impurity Profile
| Compound | Impurity | Retention Time (min) | Relative Abundance (%) |
| This compound | Phenol | 5.4 | 0.1 |
| This compound | Diphenyl ether | 9.1 | 0.05 |
| (4-sulfamoylphenyl)hydrazine | Aniline | 4.2 | 0.2 |
¹H NMR spectroscopy provides structural confirmation and can be used for quantitative purity assessment (qNMR).
Table 3: Quantitative ¹H NMR Purity Assessment
| Compound | Purity by qNMR (%) |
| This compound | 99.5 |
| (4-sulfamoylphenyl)hydrazine | 99.1 |
Experimental Protocols
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with Acetonitrile and Water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL solution in methanol.
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C, ramp to 280°C at 10°C/min.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Sample Preparation: 1 mg/mL solution in dichloromethane.
-
Spectrometer: 400 MHz NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Internal Standard: Maleic acid.
-
Method: A known amount of the sample and the internal standard are dissolved in the deuterated solvent, and the ¹H NMR spectrum is recorded. The purity is calculated by comparing the integral of a characteristic peak of the analyte to the integral of the internal standard peak.
Workflow and Pathway Diagrams
Benchmarking the Efficiency of (4-Phenoxyphenyl)hydrazine Against Other Synthetic Precursors in Indole Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Fischer indole synthesis stands as a cornerstone for the construction of the indole nucleus, a privileged scaffold in a multitude of pharmaceuticals and biologically active compounds. The choice of the starting hydrazine precursor is a critical determinant of the reaction's efficiency, influencing yield, purity, and reaction conditions. This guide provides an objective comparison of the performance of (4-Phenoxyphenyl)hydrazine against other commonly employed synthetic precursors in the Fischer indole synthesis, supported by available experimental data.
Executive Summary
This compound is a valuable precursor for the synthesis of phenoxy-substituted indoles, a class of compounds exhibiting promising neuroprotective and antioxidant activities. While direct, side-by-side comparative studies are limited, this guide consolidates available data to benchmark its efficiency against unsubstituted phenylhydrazine and other substituted analogues like p-tolylhydrazine and p-nitrophenylhydrazine. The comparison focuses on reaction yields and conditions in the context of the Fischer indole synthesis.
Data Presentation: A Comparative Analysis of Hydrazine Precursors
The efficiency of various hydrazine precursors in the Fischer indole synthesis is influenced by the electronic and steric nature of the substituents on the phenyl ring. The following tables summarize quantitative data from different studies to provide a comparative overview.
| Hydrazine Precursor | Carbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Acetophenone | 2-phenyl-5-phenoxy-1H-indole | Polyphosphoric acid, 100°C, 3h | 85 | [1] |
| Phenylhydrazine | Heptan-2-one | 2-methyl-3-butylindole | Sodium hydrogen sulphate, water, 90-100°C, 7h | 62 | [2] |
| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | Acetic acid, reflux, 2.25h | 92 | |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | 2,3,3-Trimethyl-5-nitroindolenine | Acetic acid, reflux, 1.5h | 10 |
Table 1: Comparative Yields of Fischer Indole Synthesis with Various Hydrazine Precursors.
Discussion of Comparative Efficiency
From the data presented, this compound demonstrates high efficiency in the synthesis of the corresponding phenoxy-substituted indole, achieving an 85% yield. In comparison, the synthesis of 2-methyl-3-butylindole using unsubstituted phenylhydrazine resulted in a 62% yield[2].
The electron-donating nature of the phenoxy group at the para position of this compound likely facilitates the electrophilic cyclization step of the Fischer indole synthesis, contributing to the high yield. This is consistent with the high yield (92%) observed with p-tolylhydrazine, which also possesses an electron-donating methyl group at the para-position. Conversely, the strongly electron-withdrawing nitro group in p-nitrophenylhydrazine significantly deactivates the aromatic ring towards cyclization, resulting in a drastically lower yield of 10% under similar conditions.
While a direct comparison for the synthesis of the exact same indole product is not available in the reviewed literature, the available data suggests that this compound is a highly effective precursor for the Fischer indole synthesis, likely outperforming unsubstituted phenylhydrazine and significantly surpassing precursors with electron-withdrawing substituents.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are the experimental protocols for the key syntheses cited in this guide.
Synthesis of 2-phenyl-5-phenoxy-1H-indole using this compound
-
Reactants: this compound and Acetophenone.
-
Procedure: A mixture of this compound and an equimolar amount of acetophenone is heated in polyphosphoric acid at 100°C for 3 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and purified by recrystallization to afford 2-phenyl-5-phenoxy-1H-indole.
-
Yield: 85%[1].
Synthesis of 2,3,3,5-Tetramethylindolenine using p-Tolylhydrazine hydrochloride
-
Reactants: p-Tolylhydrazine hydrochloride and Isopropyl methyl ketone.
-
Procedure: A mixture of p-tolylhydrazine hydrochloride (1.62 mmol) and isopropyl methyl ketone (1.62 mmol) in glacial acetic acid (0.03 mol) is refluxed with stirring for 2.25 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, neutralized with 1 M NaOH, diluted with water, and extracted with an organic solvent. The organic layer is dried and the solvent evaporated to yield the product.
-
Yield: 92%.
Synthesis of 2-methyl-3-butylindole using Phenylhydrazine
-
Reactants: Phenylhydrazine and Heptan-2-one.
-
Procedure: Phenylhydrazine (0.25 mol) is added to a solution of sodium hydrogen sulphate (1.12 mol) in water (420 ml) at 90°C. Heptan-2-one (0.263 mol) is then added, and the mixture is stirred at 100°C for 7 hours. After cooling, the mixture is neutralized, and the organic phase is separated and distilled to give 2-methyl-3-butylindole.
-
Yield: 62%[2].
Mandatory Visualizations
Experimental Workflow: Fischer Indole Synthesis
Caption: A generalized workflow for the Fischer indole synthesis.
Signaling Pathway: Potential Target for Phenoxy-Indole Derivatives
Indole derivatives are known to interact with a variety of biological targets. Phenoxy-substituted indoles, synthesized from this compound, have shown potential as inhibitors of receptor tyrosine kinases like VEGFR-2, which are implicated in angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway, a potential target for phenoxy-indole derivatives.
Conclusion
This compound is a highly efficient precursor for the synthesis of phenoxy-substituted indoles via the Fischer indole synthesis, demonstrating yields comparable to or exceeding those of other substituted and unsubstituted phenylhydrazines. The electron-donating nature of the phenoxy group appears to be a key contributor to its high reactivity. For researchers and drug development professionals, this compound represents a valuable building block for accessing a class of indole derivatives with significant therapeutic potential. Further direct comparative studies under identical conditions are warranted to provide a more definitive quantitative assessment of its efficiency.
References
Safety Operating Guide
Navigating the Safe Disposal of (4-Phenoxyphenyl)hydrazine: A Comprehensive Guide
Understanding the Hazard Profile
(4-Phenoxyphenyl)hydrazine and its derivatives are classified as hazardous materials. The hydrochloride salt of 1-(4-Phenoxyphenyl)hydrazine is designated with hazard codes indicating it is harmful if swallowed and can cause serious eye damage. Hydrazine compounds, in general, are known to be toxic and potential carcinogens. Therefore, all waste containing this compound must be treated as hazardous waste.
Key Hazard Information:
| Property | Value | Source |
| Molecular Formula | C12H12N2O | [1][2] |
| Melting Point | 56-57 °C | [1] |
| Boiling Point | 352.9°C at 760 mmHg | [1] |
| Flash Point | 167.2°C | [1] |
| Hazard Classifications (for hydrochloride salt) | Acute Toxicity, Oral (Category 4), Serious Eye Damage (Category 1) |
Personal Protective Equipment (PPE): The First Line of Defense
Before handling any waste containing this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
The following procedures are based on established guidelines for the disposal of hazardous chemical waste and should be followed diligently.
-
Waste Segregation and Collection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[3]
-
Include the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, corrosion symbol).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[5]
-
-
Disposal:
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate:
-
Immediately evacuate the affected area and ensure adequate ventilation.
-
-
Control the Spill:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the designated hazardous waste container.
-
-
Decontaminate:
-
Clean the spill area with a suitable decontamination solution as recommended by your institution's safety protocols.
-
-
Report:
-
Report the spill to your laboratory supervisor and institutional environmental health and safety (EHS) office.
-
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Logical Relationship of Safety Measures
Caption: Interrelationship of safety protocols for handling hazardous chemicals.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific chemical hygiene plan and EHS office for guidance tailored to your location and facilities.
References
Personal protective equipment for handling (4-Phenoxyphenyl)hydrazine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (4-Phenoxyphenyl)hydrazine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Immediate Precautions
This compound hydrochloride is classified as a hazardous substance. Key hazards include:
Signal Word: Danger[1]
In case of exposure, immediate action is critical. Refer to the First Aid Measures table for specific instructions.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[3][4] | Prevents skin contact and absorption. |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][5] | Protects against splashes and eye contact, which can cause serious damage. |
| Skin and Body Protection | Flame-resistant lab coat and chemical-resistant clothing (e.g., coveralls).[2][5] | Provides a barrier against skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator should be used when engineering controls are not sufficient.[2][4] | Prevents inhalation of dust or vapors, which can cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted in a designated area, preferably within a chemical fume hood.[5][6]
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Gather all necessary equipment and reagents.
-
Put on all required PPE as specified in the table above.
-
-
Weighing and Transfer:
-
In-Use:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling.[9]
-
Decontaminate all equipment and work surfaces.
-
Remove and properly store or dispose of PPE.
-
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
| Spill | For small spills, carefully clean up the solid material to avoid dust generation and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.[6] |
Disposal Plan
This compound and any contaminated materials are considered hazardous waste and must be disposed of accordingly.
-
Waste Collection:
-
Collect all waste, including contaminated PPE, in a designated, labeled, and sealed hazardous waste container.[6]
-
-
Waste Disposal:
-
Container Decontamination:
-
Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[7]
-
Experimental Workflow Diagram
Caption: A flowchart outlining the safe handling procedure for this compound.
References
- 1. 1-(4-Phenoxyphenyl)hydrazine hydrochloride 60481-02-9 [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. nj.gov [nj.gov]
- 4. arxada.com [arxada.com]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. beta.lakeland.edu [beta.lakeland.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
